Zorubicin Hydrochloride
Description
Historical Context and Therapeutic Significance
Zorubicin (B1684493) HCl, also known by synonyms such as Daunomycin benzoylhydrazone and RP-22050 HCl, is chemically related to daunorubicin (B1662515). ontosight.ai As an anthracycline, it belongs to a class of drugs that have historically been effective chemotherapeutic agents against various cancers. drugbank.com The core of Zorubicin's cytotoxic activity lies in its anthraquinone (B42736) ring. This structure allows it to intercalate into DNA and interact with the enzyme topoisomerase II, which in turn inhibits DNA replication and repair, as well as RNA and protein synthesis.
The therapeutic potential of Zorubicin HCl has been explored in the context of various malignancies, including leukemia. ontosight.ai Research has shown its activity against hairy cell leukemia (HCL), a chronic B-cell malignancy. nih.gov However, its clinical application has been met with the emergence of more effective agents over time. nih.gov
Scope of Academic Inquiry into Zorubicin HCl
The academic investigation into Zorubicin HCl has been multifaceted, covering its chemical properties, mechanism of action, and potential for improved drug delivery. The chemical structure of Zorubicin hydrochloride is notable for its anthraquinone ring, a sugar moiety that aids in solubility and molecular stabilization, and a quaternary ammonium (B1175870) group that imparts a positive charge, facilitating binding to negatively charged cellular molecules.
A significant area of research has been the development of drug delivery systems to enhance the targeted release of Zorubicin HCl to tumor sites. nih.gov Studies have explored pH-responsive systems using hollow mesoporous silica (B1680970) nanoparticles, which have demonstrated efficient drug loading and targeted release in simulated tumor microenvironments. nih.gov In these systems, the release of this compound can reach nearly 100% in an acidic buffer (pH 5.0), highlighting the potential for more effective and less toxic cancer therapy. nih.gov
Chemical and Pharmacological Profile
Interactive Table: Chemical and Pharmacological Properties of Zorubicin HCl
| Property | Description |
|---|---|
| Chemical Formula | C₃₄H₃₅N₃O₁₀·HCl |
| Molecular Weight | 682.1 g/mol |
| Class | Anthracycline |
| Mechanism of Action | DNA intercalation and inhibition of topoisomerase II |
| Primary Therapeutic Use | Investigational anti-cancer agent |
Research Findings on Zorubicin HCl
Interactive Table: Key Research Findings
| Research Area | Key Findings |
|---|---|
| Hairy Cell Leukemia (HCL) | Zorubicin HCl has shown some activity, but newer agents like 2-CdA and DCF have demonstrated higher response rates. nih.gov |
| Drug Delivery Systems | pH-responsive hollow mesoporous silica nanoparticles can achieve nearly 100% release of Zorubicin HCl in acidic environments typical of tumors. nih.gov |
| Chemical Stability | The stability of anthracyclines like zorubicin is influenced by factors such as pH and temperature. researchgate.net |
Structure
2D Structure
Properties
CAS No. |
36508-71-1 |
|---|---|
Molecular Formula |
C34H36ClN3O10 |
Molecular Weight |
682.1 g/mol |
IUPAC Name |
N-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide;hydrochloride |
InChI |
InChI=1S/C34H35N3O10.ClH/c1-15-28(38)20(35)12-23(46-15)47-22-14-34(44,16(2)36-37-33(43)17-8-5-4-6-9-17)13-19-25(22)32(42)27-26(30(19)40)29(39)18-10-7-11-21(45-3)24(18)31(27)41;/h4-11,15,20,22-23,28,38,40,42,44H,12-14,35H2,1-3H3,(H,37,43);1H/t15-,20-,22-,23-,28+,34-;/m0./s1 |
InChI Key |
NKFHKYQGZDAKMX-QMFNWPJUSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O.Cl |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O.Cl |
Other CAS No. |
36508-71-1 |
Synonyms |
[1-[4-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl]ethylidene]hydrazide Benzoic Acid Monohydrochloride; NSC 164011; RP 22050 Hydrochloride; Rubidazone Hydrochloride; |
Origin of Product |
United States |
Synthetic Pathways and Chemical Modification
Purification Methodologies
Following the chemical synthesis, the crude Zorubicin (B1684493) HCl product must be purified to remove unreacted starting materials, reagents, and byproducts to achieve a high degree of purity suitable for its intended application. smolecule.com A multi-step purification process is typically employed.
Initial purification may involve simple filtration to remove any insoluble products that precipitate out of the reaction mixture upon cooling. The resulting filtrate, containing the desired compound, can then undergo more sophisticated purification techniques. Common methodologies include chromatography and lyophilization. smolecule.com
| Purification Method | Description |
| Filtration | A basic step to separate the soluble product from insoluble impurities or excess precipitate after the initial reaction. |
| Chromatography | A key technique for separating Zorubicin from remaining impurities. Preparative High-Performance Liquid Chromatography (HPLC) or column chromatography using adsorbents like macroporous resin can be used to achieve high purity (e.g., >98%). smolecule.comgoogle.comgoogle.com |
| Lyophilization (Freeze-Drying) | After purification, the solvent is removed to obtain the final solid product. Lyophilization involves freezing the solution and then reducing the pressure to allow the frozen solvent to sublimate. This yields a dry, often powdery, final product and is a preferred method for drying samples without using heat. nih.govamericanlaboratory.com |
For example, a described process involves filtering the cooled reaction mixture, dissolving the collected solid in water, filtering again to remove any remaining insolubles, and then lyophilizing the filtrate to obtain Zorubicin HCl as a red-orange crystalline powder. This combination of techniques ensures the removal of both insoluble and soluble impurities.
Molecular Mechanisms of Action
DNA Intercalation and Topoisomerase II Inhibition
The primary and most well-understood mechanism of action for Zorubicin (B1684493) and other anthracyclines is the dual-pronged assault on DNA through intercalation and the poisoning of topoisomerase II. smolecule.commedkoo.commdpi.commedchemexpress.com These actions synergistically disrupt DNA architecture and enzymatic processes crucial for cell survival.
The chemical architecture of Zorubicin is central to its ability to interact with DNA. Like other anthracyclines, its structure features a planar tetracyclic aglycone, known as an anthraquinone (B42736) ring system. mdpi.comacs.org This flat, aromatic structure allows the molecule to slide between the base pairs of the DNA double helix, a process known as intercalation. smolecule.comontosight.aiacs.orgmdpi.com This insertion physically separates and unwinds the DNA strands at the site of binding, causing a local distortion of the helical structure. nih.govresearchgate.net The stability of the Zorubicin-DNA complex is further enhanced by interactions between the drug and the DNA bases. researchgate.net This physical obstruction interferes with the binding of proteins that are essential for DNA replication and transcription. mdpi.comresearchgate.net
Beyond simple intercalation, Zorubicin actively interferes with the function of topoisomerase II, a critical nuclear enzyme. smolecule.commedkoo.commedchemexpress.com Topoisomerase II is responsible for managing DNA topology by creating transient double-strand breaks to allow tangled DNA strands to pass through each other, after which it reseals the breaks. nih.gov This process is vital for relieving the torsional stress that builds up during replication and transcription. nih.gov
Zorubicin acts as a "topoisomerase II poison." nih.gov It does not inhibit the enzyme's ability to cleave the DNA; instead, it stabilizes the "cleavage complex," a state where the enzyme is covalently bound to the broken ends of the DNA. umanitoba.cawikipedia.org By trapping the enzyme in this state, Zorubicin prevents the re-ligation of the DNA strands. researchgate.netwikipedia.org This results in the accumulation of persistent, protein-associated double-strand DNA breaks, which are highly cytotoxic lesions that trigger cell death pathways. nih.govresearchgate.net
The combined effects of DNA intercalation and topoisomerase II inhibition lead to a profound disruption of DNA replication and transcription. smolecule.comontosight.aimdpi.com The physical presence of the intercalated Zorubicin molecule acts as a roadblock, hindering the progression of DNA and RNA polymerases along the DNA template. smolecule.commdpi.comresearchgate.net The stabilization of the topoisomerase II cleavage complex and the resulting accumulation of double-strand breaks further halt these processes. researchgate.netmdpi.com By preventing the synthesis of new DNA and RNA, Zorubicin effectively stops cell division and protein synthesis, leading to cell cycle arrest and apoptosis. smolecule.comnih.govnih.gov
The intercalation of anthracyclines like Zorubicin into the DNA helix has significant consequences for the higher-order structure of chromatin. The insertion of the planar anthraquinone ring pushes apart adjacent base pairs, causing a local unwinding of the DNA and inducing torsional stress. nih.govresearchgate.net This stress can propagate along the DNA fiber and destabilize nucleosomes, which are the fundamental repeating units of chromatin consisting of DNA wrapped around histone proteins. nih.gov Studies on the related anthracycline doxorubicin (B1662922) have shown that this drug-induced torsional stress can enhance the turnover or complete eviction of nucleosomes, particularly around the promoter regions of active genes. nih.govresearchgate.netnih.gov This modulation of nucleosome dynamics exposes the DNA, which may contribute to the formation of DNA damage and further disrupt gene regulation. umanitoba.canih.gov
Reactive Oxygen Species (ROS) Generation and Oxidative Stress
In addition to its direct nuclear effects, Zorubicin can induce cytotoxicity through a second, distinct mechanism: the generation of reactive oxygen species (ROS) and subsequent oxidative stress. mdpi.commdpi.com This process is a hallmark of anthracycline chemistry and contributes significantly to their biological activity. nih.govmdpi.com
The anthraquinone moiety of Zorubicin is susceptible to enzymatic reduction within the cell. mdpi.comfrontiersin.org Cellular enzymes, such as NADPH-cytochrome P-450 reductase, can donate an electron to the quinone structure, converting it into a highly reactive intermediate known as a semiquinone radical. mdpi.comfrontiersin.orgscispace.comdrugbank.com This bioreductive process is the first step in a futile redox cycle. researchgate.net The unstable semiquinone radical rapidly transfers its extra electron to molecular oxygen (O₂), generating a superoxide (B77818) anion radical (O₂⁻) and regenerating the parent quinone structure. mdpi.comfrontiersin.org This cycle can repeat, leading to the continuous production of superoxide radicals, which are then converted into other damaging ROS, including hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). mdpi.comfrontiersin.org The resulting accumulation of ROS overwhelms the cell's antioxidant defenses, causing widespread oxidative damage to lipids, proteins, and DNA, ultimately contributing to cell death. nih.govmdpi.comnih.gov
Data Tables
Table 1: Summary of Zorubicin HCl's
| Mechanism Category | Specific Action | Molecular Consequence |
| DNA Intercalation & Topoisomerase II Inhibition | Structural Basis of Intercalation | The planar anthraquinone ring inserts between DNA base pairs. smolecule.comacs.org |
| Topoisomerase II Interference | Stabilizes the covalent topoisomerase II-DNA cleavage complex. umanitoba.cawikipedia.org | |
| Effects on Replication/Transcription | Physical blockage and unrepaired DNA breaks halt polymerase activity. smolecule.comresearchgate.net | |
| DNA Torsional Stress & Nucleosome Modulation | Intercalation-induced DNA unwinding creates torsional stress, leading to nucleosome destabilization. nih.govresearchgate.net | |
| ROS Generation & Oxidative Stress | Bioreductive Processes & Semiquinone Radical Formation | Enzymatic one-electron reduction of the anthraquinone ring forms a semiquinone radical. mdpi.comfrontiersin.orgscispace.com |
Contribution to DNA Damage and Cellular Effects
The primary mode of action for zorubicin HCl involves its direct interaction with DNA. biosynth.com It intercalates, or inserts itself, between the base pairs of the DNA double helix. ncats.io This physical insertion disrupts the normal structure and function of the DNA, creating a roadblock for essential cellular processes. biosynth.com
Specifically, zorubicin's intercalation inhibits the enzyme topoisomerase II. biosynth.comncats.iomedkoo.com Topoisomerase II is crucial for managing the topological state of DNA during replication and transcription. By stabilizing the complex between topoisomerase II and DNA after the enzyme has created a break in the DNA strand, zorubicin prevents the re-ligation of the DNA. medkoo.comwikipedia.org This leads to the accumulation of DNA double-strand breaks, a severe form of DNA damage that can trigger cell death. medkoo.comnih.gov
In addition to its effects on topoisomerase II, zorubicin can also contribute to cellular damage through the generation of reactive oxygen species (ROS). cymitquimica.commedkoo.com These highly reactive molecules can cause oxidative damage to DNA, proteins, and lipids, further contributing to the drug's cytotoxic effects. medkoo.comdrugbank.com This disruption of DNA replication and repair, along with the inhibition of RNA and protein synthesis, ultimately leads to the demise of rapidly dividing cancer cells. biosynth.com
Modulation of Cellular Pathways
The DNA damage induced by zorubicin HCl triggers a cascade of cellular responses, activating specific pathways that determine the ultimate fate of the cell.
DNA Damage Response (DDR) Pathway Activation
The presence of DNA double-strand breaks, a direct consequence of zorubicin's activity, activates the DNA Damage Response (DDR) pathway. nih.gov This intricate signaling network is essential for maintaining genomic stability. mdpi.com Upon detecting DNA damage, the DDR pathway can halt the cell cycle to allow time for repair. mdpi.comastrazeneca.com Key proteins, such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related protein), are activated in response to DNA breaks and play a central role in orchestrating the DDR. nih.govmdpi.comcrownbio.com If the damage is too extensive to be repaired, the DDR pathway can signal for the cell to undergo programmed cell death. mdpi.comnih.gov
Programmed Cell Death Pathways (Apoptosis, Senescence, Autophagy, Ferroptosis, Pyroptosis)
Zorubicin HCl can induce several forms of programmed cell death, ensuring the elimination of cancerous cells.
Apoptosis: This is a well-established outcome of zorubicin-induced DNA damage. biosynth.comontosight.ai The accumulation of irreparable DNA breaks triggers the apoptotic cascade, a controlled process of cell dismantling that avoids the inflammatory response associated with necrosis. medchemexpress.com The DDR pathway is a key initiator of apoptosis in response to extensive DNA damage. mdpi.com
Senescence: In some instances, instead of undergoing apoptosis, cells treated with DNA damaging agents like doxorubicin (a related anthracycline) can enter a state of cellular senescence. biorxiv.orgnih.gov Senescent cells are metabolically active but have permanently ceased to divide. nih.gov This process is characterized by changes in cell morphology and the expression of specific senescence-associated genes. biorxiv.org
Autophagy: Autophagy is a cellular recycling process that can be induced by various stressors, including chemotherapy. googleapis.commdpi-res.com While some research on the related compound doxorubicin suggests it can promote autophagy, the precise role of autophagy in zorubicin's mechanism is still under investigation. nih.gov In some contexts, inhibiting autophagy can enhance doxorubicin-induced apoptosis. nih.gov
Ferroptosis: This is a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. nih.govnih.gov While direct studies on zorubicin and ferroptosis are limited, related anthracyclines like doxorubicin have been shown to induce ferroptosis by disrupting iron homeostasis and promoting lipid peroxidation. nih.govmdpi.com
Pyroptosis: A highly inflammatory form of programmed cell death, pyroptosis is executed by gasdermin proteins. thno.orgfrontiersin.org Chemotherapeutic agents can trigger pyroptosis, which involves the release of pro-inflammatory cytokines. thno.orgmdpi.com The related drug doxorubicin has been shown to induce pyroptosis in certain cell types. mdpi.comnih.gov
Immunomodulatory Aspects
Beyond its direct cytotoxic effects, zorubicin and other anthracyclines can modulate the immune system. medkoo.comdrugbank.com The cell death induced by these agents can release tumor antigens, potentially stimulating an anti-tumor immune response. frontiersin.org For instance, doxorubicin has been shown to have an inhibitory effect on myeloid-derived suppressor cells (MDSCs), which are immunosuppressive cells found in the tumor microenvironment. frontiersin.org This suggests that zorubicin may not only kill cancer cells directly but also enhance the body's own immune defenses against the tumor.
Mechanisms of Drug Resistance
Efflux Pump Mediated Resistance (e.g., ABC Family Transporters, BCRP/ABCG2)
One of the most well-documented mechanisms of multidrug resistance (MDR) is the increased efflux of cytotoxic drugs from cancer cells, a process mediated by ATP-binding cassette (ABC) transporters. frontiersin.org These membrane proteins act as energy-dependent pumps, actively extruding a wide range of substrates, including anthracyclines like Zorubicin (B1684493) HCl, thereby reducing the intracellular drug concentration to sub-lethal levels. frontiersin.orgnih.gov
The human ABC superfamily consists of 49 genes categorized into seven subfamilies (ABCA to ABCG). oaepublish.comresearchgate.net Several members of this family are strongly implicated in clinical drug resistance:
P-glycoprotein (P-gp/ABCB1): As the first identified ABC transporter associated with MDR, P-gp is extensively studied. frontiersin.org Its overexpression is a common cause of resistance to numerous chemotherapeutic agents. carislifesciences.com P-gp functions as a broad-spectrum efflux pump for hydrophobic, neutral, or mildly cationic compounds. nih.gov
Multidrug Resistance Protein 1 (MRP1/ABCC1): Discovered in an anthracycline-resistant lung cancer cell line, MRP1 confers resistance to a wide array of anticancer drugs. nih.gov Unlike P-gp, MRP1 primarily transports organic anionic compounds, including drugs conjugated to glutathione (B108866) (GSH), glucuronate, or sulfate. nih.gov This function links drug efflux to cellular detoxification pathways.
Breast Cancer Resistance Protein (BCRP/ABCG2): Also known as Mitoxantrone Resistance-Associated Protein (MXR), BCRP is another key transporter in drug resistance. journal-dtt.org It is expressed in various normal tissues, where it serves a protective role, but its overexpression in cancer cells contributes to the efflux of drugs such as anthracyclines, topotecan, and tyrosine kinase inhibitors. oaepublish.comjournal-dtt.org BCRP can transport unconjugated drugs as well as drug metabolites. journal-dtt.org
The upregulation of these efflux pumps can be driven by various factors, including the activation of transcription factors like Nrf2, which can increase the expression of genes involved in drug transport, such as MRP1 and BCRP/ABCG2. mdpi.com
| Transporter | Gene Name | Substrate Characteristics | Role in Resistance |
| P-glycoprotein | ABCB1 | Hydrophobic, neutral, or mildly cationic compounds nih.gov | Efflux of a broad range of chemotherapeutic drugs, including anthracyclines frontiersin.orgcarislifesciences.com |
| MRP1 | ABCC1 | Lipophilic anionic compounds, glutathione and glucuronate conjugates nih.gov | Transports conjugated drugs, linking efflux to detoxification pathways nih.gov |
| BCRP | ABCG2 | Anthracyclines, camptothecins, tyrosine kinase inhibitors journal-dtt.org | Efflux of parent drugs and their metabolites, contributing to broad resistance journal-dtt.org |
Alterations in Drug Targets (e.g., Topoisomerase Overexpression/Mutation)
Zorubicin HCl, like other anthracyclines, primarily targets topoisomerase II (Topo II), an essential enzyme that manages DNA topology during replication and transcription. nih.govnih.gov The drug stabilizes the "cleavable complex," a transient intermediate where DNA strands are cut and covalently linked to the enzyme. oncotarget.com This leads to the accumulation of DNA double-strand breaks (DSBs) and subsequent cell death. nih.gov Resistance can arise from alterations that either reduce the amount of the drug's target or change the target's sensitivity to the drug.
Mechanisms of target-related resistance include:
Reduced Topo II Expression: A decrease in the cellular levels of Topo IIα, the isoform associated with cell division, can lead to resistance. nih.gov With less enzyme available, the number of drug-induced cleavable complexes formed is insufficient to trigger apoptosis.
Mutations in Topo II: Mutations in the TOP2A gene can alter the structure of the enzyme, reducing its affinity for the drug or affecting its catalytic cycle. nih.govresearchgate.net This allows the enzyme to continue its function even in the presence of the drug, preventing the formation of stable cleavable complexes. nih.gov Some mutations can confer resistance to specific drugs while increasing sensitivity to others. nih.gov
Post-Translational Modifications: The activity of Topo II is regulated by post-translational modifications, primarily phosphorylation. frontiersin.org Changes in signaling pathways that control these modifications can alter the enzyme's sensitivity to inhibitors. For example, specific phosphorylation events can impact the drug-enzyme interaction and the subsequent DNA damage response, contributing to a resistant phenotype. frontiersin.org
Modulation of DNA Repair Mechanisms
Since the cytotoxic action of Zorubicin HCl is mediated by the induction of DNA double-strand breaks (DSBs), the cell's capacity to repair this damage is a critical determinant of its survival. nih.gov Enhanced DNA repair capabilities can counteract the drug's effects, leading to resistance. Cancer cells can augment their DNA repair machinery through several pathways. nih.gov
The primary pathways for repairing DSBs are:
Homologous Recombination (HR): This is a high-fidelity repair pathway that uses a sister chromatid as a template. Key proteins in this pathway include BRCA1, BRCA2, and RAD51. mdpi.com Overactivation of the HR pathway can efficiently repair drug-induced DSBs, thereby promoting cell survival.
Non-Homologous End Joining (NHEJ): This is a faster but more error-prone pathway that directly ligates the broken DNA ends. mdpi.com It involves proteins such as the Ku70/80 heterodimer and the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). nih.govoncotarget.com Increased NHEJ activity can also contribute to resistance by removing lethal DNA breaks.
Inhibitors of key DNA repair proteins, such as Poly (ADP-ribose) polymerase (PARP), have been shown to sensitize cancer cells to DNA-damaging agents. nih.govfrontiersin.org PARP is crucial for the repair of single-strand breaks (SSBs), and its inhibition leads to the collapse of replication forks and the formation of DSBs, which can be particularly lethal in cells with deficient HR pathways. mdpi.com The ataxia-telangiectasia mutated (ATM) kinase is another critical sensor of DSBs that activates downstream repair and cell cycle checkpoint proteins; its inhibition can enhance the efficacy of drugs like doxorubicin (B1662922). mdpi.comiu.edu
Changes in Cellular Detoxification Proteins
Cancer cells can develop resistance by enhancing their ability to metabolize and detoxify therapeutic agents, thereby inactivating them before they can reach their target. This process often involves phase II detoxification enzymes that conjugate drugs with endogenous molecules like glutathione (GSH), making them more water-soluble and susceptible to efflux by transporters such as MRP1. mdpi.com
Key players in this resistance mechanism include:
Glutathione S-Transferases (GSTs): This superfamily of enzymes catalyzes the conjugation of GSH to a wide variety of electrophilic compounds, including chemotherapeutic drugs. mdpi.com Overexpression of GSTs, particularly GSTP1, is observed in many cancers and is linked to multidrug resistance. mdpi.com By conjugating drugs, GSTs not only detoxify them but also facilitate their removal from the cell via MRP family transporters. mdpi.com
Nuclear Factor Erythroid 2-Like 2 (Nrf2): Nrf2 is a transcription factor that acts as a master regulator of the cellular antioxidant response. journal-dtt.orgmdpi.com Under conditions of oxidative stress, which can be induced by anthracyclines, Nrf2 translocates to the nucleus and activates the expression of a wide array of antioxidant and detoxification genes. mdpi.com These include genes for GSTs and drug efflux transporters like BCRP/ABCG2 and MRP1. mdpi.com Constitutive activation of the Nrf2 pathway in cancer cells can therefore establish a robust defense system against chemotherapy, contributing significantly to a resistant phenotype. mdpi.com
Activation of Survival and Anti-Apoptotic Pathways
The ultimate goal of chemotherapy is to induce apoptosis (programmed cell death) in cancer cells. Resistance frequently involves the hijacking of cellular signaling pathways that promote survival and inhibit apoptosis. nih.govoaepublish.com By upregulating pro-survival signals and downregulating pro-apoptotic factors, cancer cells can evade drug-induced death.
Several key pathways are implicated in this form of resistance:
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a central regulator of cell survival, proliferation, and growth. Its constitutive activation, a common event in many cancers, promotes resistance by phosphorylating and inactivating pro-apoptotic proteins (e.g., BAD) and upregulating anti-apoptotic proteins. oaepublish.comnih.gov
MAPK/ERK Pathway: The Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway also plays a critical role in promoting cell proliferation and survival. nih.gov Activation of this pathway can contribute to drug resistance by preventing apoptosis and cell cycle arrest. nih.gov
Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway. oaepublish.com This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-XL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak). frontiersin.org An increased ratio of anti-apoptotic to pro-apoptotic proteins is a hallmark of resistance, as it raises the threshold for triggering mitochondrial outer membrane permeabilization and the subsequent caspase cascade. oaepublish.comfrontiersin.org
| Pathway/Protein Family | Function in Normal Cells | Role in Drug Resistance |
| PI3K/Akt | Regulates cell survival, growth, and proliferation nih.gov | Constitutive activation inhibits apoptosis and promotes cell survival oaepublish.comnih.gov |
| MAPK/ERK | Controls cell proliferation and differentiation nih.gov | Activation prevents drug-induced apoptosis and cell cycle arrest nih.gov |
| Bcl-2 Family | Regulates the intrinsic apoptotic pathway oaepublish.com | Overexpression of anti-apoptotic members (Bcl-2, Bcl-XL) prevents mitochondrial-mediated cell death oaepublish.comfrontiersin.org |
Intracellular Calcium and Associated Signaling
Intracellular calcium ([Ca2+]i) is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, including proliferation, apoptosis, and gene expression. bohrium.comfrontiersin.org Disruption of Ca2+ homeostasis and signaling is increasingly recognized as a contributor to cancer progression and drug resistance. bohrium.comnih.gov
Chemotherapeutic agents like doxorubicin can alter intracellular Ca2+ dynamics, and in turn, cancer cells can adapt their Ca2+ signaling toolkit to survive treatment. nih.govexplorationpub.com Resistance mechanisms involving calcium include:
Altered Expression of Calcium Channels and Pumps: Cancer cells can modify the expression or activity of Ca2+ channels (e.g., ORAI, TRP channels) and pumps (e.g., SERCA, PMCA) that control the flow of calcium across the plasma membrane and the membrane of the endoplasmic reticulum (ER), the cell's main Ca2+ store. frontiersin.orgexplorationpub.com These alterations can prevent the sustained rise in cytosolic Ca2+ that is often required to trigger apoptosis. nih.gov
Modulation of Apoptotic Thresholds: Calcium signaling is intricately linked with mitochondrial function and apoptosis. The transfer of Ca2+ from the ER to the mitochondria is a key signal for initiating the intrinsic apoptotic pathway. By buffering cytosolic Ca2+ or altering ER-mitochondria communication, resistant cells can avoid reaching the critical mitochondrial Ca2+ concentration needed to induce cell death. frontiersin.org
Gene Expression Regulation: Changes in Ca2+ signaling can modulate the activity of transcription factors that control the expression of multidrug resistance genes, further linking this signaling pathway to other resistance mechanisms like drug efflux. nih.gov Studies have suggested an interdependent relationship where [Ca2+]i signaling can influence the expression of MDR genes, which may be further modulated by epigenetic factors. nih.gov
Autophagy and its Role in Resistance
Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. While it can promote cell death, it can also act as a survival mechanism for cancer cells under stress, such as that induced by chemotherapy.
In the context of zorubicin resistance, autophagy can play a complex role. Some studies suggest that inhibiting autophagy can enhance the apoptotic effects of related anthracyclines like daunorubicin (B1662515) in certain cancer cell lines. chemicalbook.com This indicates that in some cases, autophagy may protect cancer cells from the drug's cytotoxic effects. However, the precise role of autophagy in zorubicin resistance is an area of ongoing research and may vary depending on the cancer type and the specific molecular context of the resistant cells.
Metabolic Adaptations in Resistant Cells
Cancer cells that develop resistance to chemotherapeutic agents often undergo metabolic reprogramming to support their survival and proliferation in the presence of the drug. These adaptations can involve alterations in glucose metabolism, mitochondrial function, and redox balance.
One key metabolic adaptation in cells resistant to anthracyclines, including zorubicin, involves the upregulation of antioxidant pathways. frontiersin.org The nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that plays a crucial role in the cellular antioxidant response. researchgate.net Overexpression of NRF2 has been linked to resistance to zorubicin in acute myeloid leukemia (AML) cells. frontiersin.orgresearchgate.net NRF2 activation leads to the increased production of antioxidants, which can neutralize the reactive oxygen species (ROS) generated by zorubicin, thereby reducing its cytotoxic effects. frontiersin.org By mitigating oxidative stress, these metabolic adaptations allow resistant cells to evade apoptosis and continue to proliferate despite treatment. frontiersin.org
Furthermore, alterations in the metabolism of zorubicin itself can contribute to resistance. The metabolism of anthracyclines can be altered in resistant cells, potentially leading to the formation of less active metabolites. nih.gov For instance, studies with the related anthracycline doxorubicin have shown that its metabolism by enzymes like cytochrome P450 can be modulated, affecting its efficacy. acs.org While specific data on the metabolic pathways of zorubicin in resistant cells is limited, it is plausible that similar mechanisms of metabolic inactivation contribute to resistance.
Analogues, Derivatives, and Structural Modifications
Design and Synthesis of Novel Anthracycline Analogues
The quest for safer and more effective anthracyclines has led to the development of thousands of variants, though only a handful have been approved for widespread clinical use. nih.gov The design of novel analogues generally focuses on modifying the parent structure—such as that of doxorubicin (B1662922), daunorubicin (B1662515), or zorubicin (B1684493) itself—to enhance anti-tumor activity, broaden the spectrum of efficacy, and circumvent resistance mechanisms. researchgate.netbiomedpharmajournal.org
Synthetic strategies often target several key areas of the anthracycline molecule:
The Daunosamine (B1196630) Sugar: The aminosugar is a frequent target for modification as it is crucial for the molecule's interaction with DNA and topoisomerase II. researchgate.netineosopen.org Synthetic approaches include altering substituents at the C-3' and C-4' positions. nih.gov For instance, the amino group at C-3' has been replaced with hydroxyl groups or modified with various alkylating or latent alkylating substituents to create analogues that might covalently bind to intracellular targets and overcome resistance. nih.govnih.gov
The Aglycone Moiety: Modifications to the four-ring tetracyclic core (the aglycone) can also yield compounds with improved properties. nih.gov Changes in this part of the molecule have been shown to produce significant shifts in cytotoxicity. acs.org
The Saccharide Chain: Extending or altering the sugar chain is another design strategy. The synthesis of analogues containing disaccharides or trisaccharides, such as the combination of an idarubicin (B193468) aglycone with the aclarubicin (B47562) trisaccharide, has produced highly potent compounds. nih.govacs.org
Prodrug Formulation: Another approach involves creating prodrugs that release the active anthracycline under specific conditions. For example, a prodrug of Zorubicin has been synthesized by linking it with alpha-linolenic acid, with the goal of enhancing its anti-tumor action and improving its targeting. google.com
The synthesis of these novel compounds can be complex. One common method is glycodiversification, which involves combining different sugar moieties with an anthracycline aglycone. usp.br This semi-synthetic approach might involve glycosylating an aglycone like daunorubicinone with functionally diverse sugar donors to generate new hybrid anthracyclines. usp.bracs.org Other techniques include the reductive amination of the parent compound or modifications under phase-transfer catalysis to alter the amine functionality. researchgate.netresearchgate.net
Impact of Structural Changes on Biological Activity
Structural modifications to the anthracycline scaffold have profound effects on their biological activity, including their mechanism of action, potency, and ability to overcome drug resistance. The relationship between structure and activity (SAR) is a critical area of study for designing better cancer therapeutics. acs.org
Key structure-activity relationships include:
Interaction with Topoisomerase II: The ability of anthracyclines to poison topoisomerase II is a primary mechanism of their anticancer effect. usp.br The nature of the substituent at the C-3' position of the aminosugar is critical for this activity. While the 3'-amino group itself is not essential and can be substituted with a hydroxyl group without loss of activity, the introduction of bulky substituents at this position can completely inhibit the drug's ability to trap the enzyme. nih.gov Conversely, a bulky substituent at the C-4' position does not appear to reduce this activity, highlighting the specific importance of the C-3' position for interacting with the topoisomerase II-DNA complex. nih.gov
DNA Binding and Intercalation: The aminosugar is essential for DNA binding. biomedpharmajournal.org The positive charge of the amino group plays a critical role in the biological activity of the compound. ineosopen.org Computational modeling of 65 doxorubicin analogues showed that modifications can tune the DNA sequence selectivity of these compounds. acs.org Notably, the analysis suggested that features present in certain analogues, such as the aromatic ring near the C14 position in Zorubicin or the removal of the C4-methoxy group in Idarubicin, may enhance both potency and sequence selectivity. acs.org
Overcoming Drug Resistance: A major goal of analogue design is to evade resistance mechanisms, such as the efflux of the drug by transporters like P-glycoprotein (ABCB1). lumc.nl Modifying the C-3' position can influence a drug's ability to overcome specific resistance mechanisms. nih.gov For example, certain 3'-morpholinyl derivatives, which are not dependent on topoisomerase II inhibition for their cytotoxicity, are able to overcome resistance mediated by this enzyme. nih.gov Similarly, N,N-dimethyl-idarubicin analogues have been shown to be effective cytotoxic agents in doxorubicin-resistant cells that overexpress ABCB1. acs.org
Chromatin Damage: More recent research has identified histone eviction from chromatin as another important anti-cancer mechanism for anthracyclines, separate from the induction of DNA double-strand breaks. lumc.nlnih.gov Systematic research has revealed that some novel analogues induce this chromatin damage without causing DNA breaks, which may allow them to retain potent anti-cancer activity while avoiding some of the toxicities associated with DNA damage. lumc.nl
The following table summarizes key findings on how structural changes affect the biological properties of anthracycline analogues.
| Structural Modification | Compound/Analogue Class | Impact on Biological Activity | References |
| Substitution at C-3' of aminosugar | 3'-hydroxyl derivatives | Retains cytotoxic and topoisomerase II-targeting activity. | nih.gov |
| Bulky substituent at C-3' | Morpholinyl derivatives | Inhibits topoisomerase II interaction but can overcome topoisomerase II-mediated resistance. | nih.gov |
| N-alkylation of aminosugar | N,N-dimethyl-idarubicin analogues | Effective against doxorubicin-resistant cells overexpressing ABCB1 transporters. | lumc.nlacs.org |
| Aglycone Modification | Idarubicin (lacks C4-methoxy group) | Appears to add potency and DNA sequence selectivity. | acs.org |
| Saccharide Chain Modification | Idarubicin aglycone + Aclarubicin trisaccharide | Highly cytotoxic; induces histone eviction without causing DNA damage. | nih.govacs.org |
| Side Chain Modification | N-(omega,omega-diacetoxy)alkyl groups | Potency is critically dependent on the chain length and ability to form 5- or 6-membered cyclic carbinolamines. | nih.gov |
Chemical Space Exploration for Improved Properties
The development of new anthracyclines involves a systematic exploration of the compound's "chemical space" to identify novel structures with improved therapeutic properties. nih.govresearchgate.net This process entails the synthesis and evaluation of a diverse set of analogues with variations in the sugar moiety, the pattern of amine alkylation, the length and composition of the saccharide chain, and the aglycone structure. researchgate.net The primary goals of this exploration are to enhance cytotoxicity against cancer cells, reduce dose-limiting toxicities, and overcome multidrug resistance. lumc.nlresearchgate.net
Researchers have prepared and screened coherent sets of new anthracycline derivatives to deduce guidelines for future drug design. nih.govresearchgate.net For example, one study synthesized 19 new derivatives and found that 10 were more cytotoxic than doxorubicin. nih.gov This work highlighted that structures with alkylated amines were particularly cytotoxic and that combining the idarubicin aglycone with the aclarubicin trisaccharide resulted in the most potent compound of the series. nih.gov This specific analogue was found to be a rapid histone evictor that does not induce DNA damage, suggesting it may have a more favorable toxicity profile. nih.govacs.org
Another key insight from chemical space exploration is the ability to uncouple different mechanisms of action. Anthracyclines traditionally used in the clinic, like doxorubicin, induce both DNA double-strand breaks and chromatin damage through histone eviction. lumc.nlnih.gov The combination of these events is thought to contribute to their side effects. nih.gov By systematically synthesizing and testing new variants, researchers have identified compounds that selectively induce chromatin damage while causing little to no DNA damage. lumc.nl These analogues retain strong anti-cancer activity and represent a promising avenue toward developing better-tolerated anthracycline therapies. lumc.nl This strategic exploration of chemical structures offers a pathway to detoxify existing drugs and discover novel, highly potent agents for cancer treatment. orcid.org
Structure Activity Relationship Sar Studies
Methodologies for SAR Elucidation
The elucidation of Zorubicin's SAR, and that of anthracyclines in general, employs a combination of experimental and computational methodologies to build a comprehensive understanding of the molecule's pharmacodynamics. oncodesign-services.com
Experimental Approaches
Experimental strategies are fundamental to establishing the biological consequences of chemical modifications. These approaches involve the synthesis of a series of structurally related analogues and their subsequent evaluation in biological assays. nih.gov
Analogue Synthesis and Cytotoxicity Screening: A primary method involves the systematic chemical modification of the Zorubicin (B1684493) structure. This includes alterations to the tetracyclic aglycone, the daunosamine (B1196630) sugar, and particularly the benzoylhydrazone moiety at the C-13 position. researchgate.net These newly synthesized analogues are then tested for their cytotoxic activity against panels of human cancer cell lines to determine their half-maximal inhibitory concentration (IC50). nih.govmdpi.com For example, studies on related hydrazone derivatives have shown that substitutions on the salicylaldehyde (B1680747) and hydrazide moieties can significantly alter antiproliferative activity. mdpi.com
Biochemical Assays: To understand the mechanism behind the observed activity, specific biochemical assays are employed. For anthracyclines, these include DNA intercalation assays (measuring the strength of DNA binding) and topoisomerase II inhibition assays. nih.gov These assays can reveal whether structural changes affect the molecule's ability to form the critical drug-DNA-topoisomerase II ternary complex. nih.govbiomedpharmajournal.org
Enzyme Interaction Studies: The interaction of Zorubicin and its analogues with other biological macromolecules is also investigated. For instance, biochemical studies have been conducted to understand how different anthracycline derivatives, including Zorubicin, interact with enzymes like Cytochrome P450 2J2 (CYP2J2), which can be relevant to the drug's metabolic profile and toxicity. nih.gov
In Vivo and Clinical Evaluations: Promising analogues identified through in vitro screening are advanced to preclinical in vivo models to assess their efficacy and toxicity profile in a whole organism. Furthermore, comparative clinical trials, such as those comparing Zorubicin to other anthracyclines, provide valuable SAR data regarding clinical outcomes. biomedpharmajournal.org
Computational Approaches in SAR
Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the process of lead identification and optimization by predicting molecular properties and interactions. wikipedia.org
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For anthracyclines, QSAR models have been developed using descriptors related to physicochemical properties (e.g., hydrophobicity, electronic properties) to predict anticancer potency. researchgate.netacs.org These models help identify the key structural features that are critical for activity. oncodesign-services.com
Molecular Docking and Dynamics Simulations: These techniques are used to model the interaction between the drug molecule and its biological targets, such as DNA and topoisomerase II. google.com Molecular docking predicts the preferred binding orientation and affinity of a ligand to its target. nih.gov For anthracyclines, computational models have been constructed to analyze their binding to various DNA sequences, providing insights into sequence selectivity. acs.org Molecular dynamics simulations can further explore the stability of the drug-target complex over time.
Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. slideshare.netfrontiersin.org By aligning active molecules like Zorubicin, a pharmacophore model can be generated and used as a 3D query to screen large virtual libraries for new compounds with the potential for similar activity. mdpi.combiointerfaceresearch.com
Virtual Screening: This computational technique involves screening large databases of chemical compounds against a specific target. nih.gov Zorubicin has been identified in virtual screening studies as a potential inhibitor of various protein targets, demonstrating the utility of this approach in drug repurposing and identifying new activities for existing drugs. researchgate.net
Identification of Key Structural Motifs
The biological activity of Zorubicin is determined by the interplay of its distinct structural components. SAR studies have identified several key motifs crucial for its anticancer effects.
| Structural Motif | Description | Role in Biological Activity |
| Tetracyclic Aglycone | A planar, four-ring system (A, B, C, D) known as an anthracyclinone. | This planar chromophore is the primary DNA intercalating moiety, inserting itself between base pairs of the DNA double helix. nih.govbiomedpharmajournal.org |
| Daunosamine Sugar | An amino sugar attached to the A-ring at the C-7 position. | Essential for DNA binding and proper positioning of the drug in the DNA minor groove. The 3'-amino group is a critical point for modification. biomedpharmajournal.orgnih.gov |
| C-13 Benzoylhydrazone | The defining feature of Zorubicin, replacing the ketone group of its parent compound, daunorubicin (B1662515). smolecule.com | This modification significantly influences the molecule's physicochemical properties and its interaction with the biological target. Hydrazone moieties are known to be important pharmacophores in various anticancer agents. researchgate.net |
| C-4 Methoxy (B1213986) Group | A methoxy group attached to the D-ring. | This group influences the electronic properties of the quinone system and has been linked to the cardiotoxicity of anthracyclines. Its removal in analogues like idarubicin (B193468) can reduce cardiotoxicity. biomedpharmajournal.orgacs.org |
Correlation between Molecular Structure and Target Interaction
The anticancer activity of Zorubicin stems from its precise molecular interactions with DNA and the enzyme topoisomerase II. smolecule.com The correlation between its structure and these interactions is critical to its mechanism of action.
Zorubicin functions as a topoisomerase II "poison." biomedpharmajournal.org The process begins with the intercalation of the planar tetracyclic aglycone into the DNA helix. biomedpharmajournal.org This initial binding is stabilized by interactions involving the daunosamine sugar, which resides in the minor groove of the DNA. biomedpharmajournal.org
This drug-DNA complex then serves as the binding site for topoisomerase II. The presence of the anthracycline traps the enzyme after it has cleaved the DNA strands, preventing the subsequent re-ligation step. biomedpharmajournal.org This results in the formation of a stable, covalent ternary complex consisting of Zorubicin, DNA, and topoisomerase II. biomedpharmajournal.orgbiomedpharmajournal.org The accumulation of these complexes leads to permanent double-strand breaks in the DNA, which triggers cellular apoptosis and cell death. nih.gov
SAR studies have shown that while DNA intercalation is necessary, it is not sufficient on its own for topoisomerase II poisoning. nih.gov The specific nature of the substituents on the anthracycline molecule plays a crucial role. Modifications at the 3'-N position of the daunosamine sugar, such as the benzoylhydrazone group in Zorubicin, can profoundly affect both the strength of DNA intercalation and the ability to interact with and stabilize the topoisomerase II-DNA complex. nih.gov
Optimization Strategies for Enhanced Activity and Selectivity
A central goal of medicinal chemistry is the optimization of lead compounds to create drugs with improved therapeutic indices. wikipedia.org For anthracyclines like Zorubicin, these strategies focus on increasing anticancer activity, overcoming drug resistance, and decreasing off-target toxicity, particularly cardiotoxicity. biomedpharmajournal.org
Modification of the Aglycone: Alterations to the tetracyclic ring system are a key strategy. As noted, removal of the C-4 methoxy group has been shown to reduce cardiotoxicity in some analogues. biomedpharmajournal.org
Glycodiversification: The daunosamine sugar is a prime target for modification. The synthesis of Zorubicin itself, by converting the C-13 ketone of daunorubicin to a benzoylhydrazone, is an example of this optimization strategy. smolecule.com Further modifications to this hydrazone moiety or other positions on the sugar could fine-tune the drug's activity and selectivity. nih.gov Research on related salicylaldehyde hydrazones indicates that different substituents on the hydrazone scaffold can lead to remarkable anticancer activity and selectivity. mdpi.com
Development of Prodrugs and Targeted Delivery Systems: To improve tumor selectivity and reduce systemic exposure, prodrug strategies and advanced drug delivery systems are employed. biomedpharmajournal.orgnih.gov This includes designing molecules that are activated specifically within the tumor microenvironment or encapsulating the drug in carriers like liposomes or nanoparticles. beilstein-journals.orgliposomes.ca Nanoparticle carriers can potentially enhance drug delivery to tumor sites through the enhanced permeability and retention (EPR) effect. beilstein-journals.org
The following table summarizes key optimization strategies based on SAR findings for the anthracycline class.
| Optimization Strategy | Structural Target | Desired Outcome | Example Compound(s) |
| Reduce Cardiotoxicity | C-4 position of D-ring | Lower affinity for cardiac tissue, reduced free radical formation | Idarubicin (lacks C-4 methoxy group) biomedpharmajournal.org |
| Alter Potency/Selectivity | C-13 position of A-ring | Modified interaction with topoisomerase II, altered physicochemical properties | Zorubicin (benzoylhydrazone derivative) smolecule.com |
| Overcome Drug Resistance | 3'-amino group of daunosamine | Altered cellular uptake/efflux, modified target interaction | N-(5,5-Diacetoxypent-1-yl)doxorubicin nih.gov |
| Improve Tumor Targeting | Overall molecule | Enhanced accumulation in tumor tissue, reduced systemic toxicity | Liposomal Doxorubicin (B1662922) liposomes.ca |
Advanced Drug Delivery Systems Research
Nanocarrier-Based Delivery
Nanocarriers offer a promising approach to overcoming the limitations of conventional chemotherapy. By encapsulating drugs like Zorubicin (B1684493) HCl, these systems can alter the drug's pharmacokinetic profile, improve solubility, and provide a platform for targeted delivery.
Liposomal Formulations
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. They are one of the most clinically advanced classes of drug delivery systems. However, based on extensive searches of publicly available scientific literature and databases, no specific research on liposomal formulations developed exclusively for Zorubicin HCl has been identified.
Nanoparticle Encapsulation
Polymeric nanoparticles are solid, colloidal particles in which a drug can be encapsulated, entrapped, or to which it can be adsorbed or chemically attached. Patent filings indicate the potential for Zorubicin HCl to be incorporated into such systems. For instance, disclosures describe therapeutic nanoparticles composed of biocompatible polymers, such as diblock poly(lactic) acid-poly(ethylene)glycol (PLA-PEG), which are designed to carry a range of therapeutic agents, explicitly listing Zorubicin hydrochloride as a potential drug candidate for encapsulation. google.comgoogleapis.comgoogleapis.comgoogle.com These nanoparticle systems are designed for controlled release and to improve the therapeutic window of encapsulated drugs.
Dendrimer-Based Systems
Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. Their unique architecture, with internal cavities and a high density of surface functional groups, makes them attractive candidates for drug delivery. While some patents for dendritic polymer nanoparticles list this compound as a possible therapeutic agent to be encapsulated, no specific, published research studies focusing on the development or characterization of Zorubicin HCl-dendrimer conjugates or complexes were identified. google.com
Mesoporous Silica (B1680970) Nanoparticles
Significant research has been conducted on the use of mesoporous silica nanoparticles (MSNs) for the delivery of Zorubicin HCl. One study details the design of a pH-responsive drug delivery system utilizing in-situ amino-functionalized hollow mesoporous silica nanoparticles (HMSNs) as carriers. nih.govacs.orgacs.org This system is engineered for the intelligent and targeted release of the anticancer drug in a controllable manner, leveraging the weakly acidic microenvironments of tumors. nih.govfrontiersin.org
The study demonstrated efficient drug loading and a distinct pH-triggered release mechanism. The release of Zorubicin HCl was minimal in a neutral physiological environment but increased significantly in acidic conditions that mimic the tumor microenvironment. nih.gov
| pH Condition | Zorubicin HCl Release Percentage | Simulated Environment |
|---|---|---|
| pH 5.0 | ~100% | Tumor Microenvironment / Intracellular Lysosomes |
| pH 6.4 | Significant Release | Tumor Microenvironment |
| pH 7.4 | Minimal Release | Normal Physiological Conditions |
This table summarizes findings that the drug delivery system successfully releases this compound in weakly acidic microenvironments (pH 5.0–6.4) typical of tumor cells, with an almost 100% release at pH 5.0. nih.gov
Nanotextured Films
Nanotextured films represent a novel drug delivery platform, often designed for local administration after surgical tumor resection. These films can be loaded with chemotherapeutic agents to eliminate residual cancer cells. A review of the current scientific literature did not yield any studies specifically investigating the incorporation of Zorubicin HCl into nanotextured film delivery systems.
Targeted Delivery Strategies
The primary goal of targeted delivery is to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing off-target effects.
The research into hollow mesoporous silica nanoparticles (HMSNs) for Zorubicin HCl delivery is a direct application of a targeted delivery strategy. nih.gov The system is designed to be stimuli-responsive, specifically targeting the lower pH characteristic of tumor microenvironments. nih.govfrontiersin.org The cleavage of coordination bonding within the nanoparticle structure is triggered by the acidic conditions (pH 5.0-6.4), leading to the controlled and significant release of Zorubicin HCl directly at the tumor site. nih.gov This pH-sensitive release mechanism is a key strategy for achieving targeted anti-cancer therapy. nih.govacs.org
pH-Responsive Systems
The weakly acidic microenvironment of tumor tissues is a key stimulus for designing intelligent drug delivery systems. nih.gov Normal physiological conditions are typically at a pH of 7.4, whereas the extracellular environment of tumors and intracellular compartments like endosomes and lysosomes have lower pH values (pH 4.5-6.4). nih.gov pH-responsive systems are engineered to be stable at neutral pH but to release their payload in these acidic conditions, enabling targeted drug release. nih.govmdpi.com
A notable example involves the use of in situ amino-functionalized hollow mesoporous silica nanoparticles (HMSNs-NH₂) as carriers for this compound. nih.govacs.org In this system, metal ions such as Cu²⁺ or Zn²⁺ form coordination bonds with the amino groups on the silica carrier and the drug molecules. acs.org The cleavage of these coordination bonds is triggered by the lower pH found in tumor microenvironments, leading to a significant and targeted release of Zorubicin HCl. acs.org In vitro studies simulating these tumor conditions have demonstrated that the release of this compound is highly dependent on pH. acs.org At a physiological pH of 7.4, drug release is minimal. acs.org However, as the pH decreases, the release rate increases substantially, reaching nearly 100% at a buffer pH of 5.0. nih.govacs.org This demonstrates the potential for such systems in targeted anticancer therapy. nih.gov
Table 1: In Vitro pH-Dependent Release of Zorubicin HCl from HMSNs-NH₂-Cu²⁺ System Data sourced from studies simulating tumor cellular microenvironments. acs.org
| Buffer pH | Release Status | Finding |
| 7.4 | Minimal Release | The delivery system remains stable under normal physiological conditions, preventing premature drug leakage. |
| 6.4 | Increased Release | The amount of Zorubicin HCl released doubled compared to that at pH 7.4. |
| 5.6 | Significant Release | The amount of Zorubicin HCl released tripled compared to that at pH 7.4. |
| 5.0 | Near-Complete Release | The release percentage of Zorubicin HCl approached 100%, indicating efficient drug release in the acidic environment of tumor cells. |
Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates (ADCs) represent a highly targeted therapeutic approach, combining the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic agent. mdpi.comnih.gov The ADC is designed to selectively bind to antigens that are overexpressed on the surface of cancer cells, delivering the cytotoxic payload directly to the tumor site. frontiersin.org This targeted delivery enhances the drug's efficacy while reducing damage to healthy tissues and minimizing systemic side effects. nih.gov
The three main components of an ADC are a monoclonal antibody, a chemical linker, and the cytotoxic payload. mdpi.com The linker plays a crucial role, as it must remain stable in systemic circulation to prevent premature drug release but be readily cleaved once the ADC is internalized by the target cancer cell. frontiersin.org Zorubicin HCl, which intercalates into DNA and interacts with topoisomerase II, possesses a mechanism of action common to many cytotoxic payloads used in ADC development. The goal of this strategy is to leverage the antibody's targeting ability to deliver potent drugs like Zorubicin HCl precisely where they are needed. nih.gov
Ligand-Functionalized Approaches
Ligand-functionalized drug delivery involves attaching specific targeting ligands—such as peptides, aptamers, or small molecules—to the surface of a nanocarrier. mdpi.com These ligands bind to receptors that are overexpressed on cancer cells, facilitating targeted delivery and cellular uptake through receptor-mediated endocytosis. mdpi.commdpi.com This approach can significantly improve the therapeutic index of chemotherapeutic agents by concentrating the drug at the tumor site. nih.gov
This compound has been identified as a candidate for incorporation into ligand-functionalized polymeric conjugates. epo.org The functionalization of nanoparticles with targeting ligands enhances their potential for active tumor accumulation. mdpi.com For instance, research on the related anthracycline, Doxorubicin (B1662922), has shown that liposomes tagged with a peptidomimetic conjugate targeting the HER2 receptor can achieve specific delivery to HER2-overexpressing cancer cells. nih.gov This strategy allows the nanocarrier to selectively deliver its payload, demonstrating a promising pathway for the targeted application of Zorubicin HCl. mdpi.comnih.gov
ROS-Responsive Systems
The tumor microenvironment is characterized by elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can be exploited as an endogenous stimulus for controlled drug release. frontiersin.orgfrontiersin.org ROS-responsive drug delivery systems are designed using materials that change their chemical structure in the presence of high ROS concentrations. frontiersin.org This change, such as the cleavage of a ROS-sensitive linker, triggers the release of the encapsulated drug specifically at the disease site. frontiersin.orgrsc.org
These systems often incorporate ROS-cleavable moieties like thioethers, thioketals, or boronic esters into the nanocarrier structure. frontiersin.org When the carrier accumulates in the tumor tissue, the high local ROS levels break these bonds, releasing the cytotoxic agent. rsc.org Research in this area has frequently utilized Doxorubicin, an anthracycline similar to Zorubicin, to develop ROS-responsive prodrugs and nanoparticles. frontiersin.orgnih.gov This approach allows for spatially and temporally controlled drug release, which can be further enhanced by combining it with photodynamic therapy to locally generate ROS and trigger drug activation. rsc.orgnih.gov
Impact on Pharmacological Properties
Modulation of Drug Stability
The stability of anthracyclines like Zorubicin HCl is highly dependent on the conditions of the formulation, particularly the pH of the solution. Studies evaluating the stability of Zorubicin in various infusion fluids at ambient temperature found that its degradation is influenced by the pH of the admixture. researchgate.net For instance, Zorubicin demonstrated acceptable stability (retaining at least 90% of its original concentration) for 22 hours specifically in Normosol-R pH 7.4 fluid. In contrast, other anthracyclines like Daunorubicin (B1662515) and Doxorubicin showed different stability profiles in various fluids such as 5% Dextrose Injection and 0.9% Sodium Chloride Injection.
Encapsulating Zorubicin HCl within a drug delivery system can protect it from degradation in the biological environment. researchgate.net For example, pH-responsive systems that are stable at physiological pH prevent the drug from being exposed to destabilizing conditions until it reaches the target acidic tumor microenvironment. nih.gov This modulation of stability is critical for ensuring the drug remains in its active form until it is released at the intended site of action.
Controlled and Sustained Release Profiles
The primary goal of controlled and sustained release drug delivery systems is to maintain a constant and effective drug concentration in the body over a prolonged period. wikipedia.orgslideshare.net This approach avoids the sharp peaks and troughs in plasma concentration associated with conventional administration, which can lead to toxicity and reduced efficacy. wikipedia.org By releasing the drug at a predetermined rate, these systems can maximize the therapeutic benefit. slideshare.net
This compound has been noted as a suitable anti-cancer agent for inclusion in controlled-release oral dosage forms. google.comgoogle.com Such formulations are designed to release the drug continuously in a controlled manner. google.com Advanced delivery platforms, such as the pH-responsive silica nanocarriers, demonstrate this principle effectively. acs.org The system is designed to prevent drug release under normal physiological conditions (pH 7.4) and to initiate a rapid and complete release only when it encounters the acidic environment of a tumor (pH 5.0-6.4). acs.org This provides a controlled release profile that is directly triggered by the specific pathological conditions of the target site, representing a sophisticated form of controlled and sustained delivery. acs.org
Enhanced Biodistribution
The therapeutic efficacy of chemotherapeutic agents like Zorubicin HCl is intrinsically linked to their biodistribution, which is the process of drug movement and accumulation in various tissues and organs following administration. An ideal biodistribution profile for an anticancer drug would involve high accumulation at the tumor site and minimal presence in healthy tissues to reduce systemic toxicity. However, conventional formulations of drugs such as Zorubicin often exhibit non-specific distribution, leading to significant side effects. Advanced drug delivery systems (DDS) are being extensively researched to modulate and enhance the biodistribution of anthracyclines, including Zorubicin.
Nano-delivery systems, such as nanoparticles and liposomes, are at the forefront of this research, primarily leveraging the enhanced permeability and retention (EPR) effect observed in solid tumors. nih.gov This effect arises from the leaky vasculature and poor lymphatic drainage characteristic of tumor tissues, which allows nanoparticles of a certain size to preferentially accumulate in the tumor microenvironment. biomedpharmajournal.org By encapsulating Zorubicin within these nanocarriers, it is possible to alter its pharmacokinetic profile, prolong its circulation time in the bloodstream, and increase its concentration at the site of action. biomedpharmajournal.orgupol.cz
Research into various nanoparticle formulations for anthracyclines like Doxorubicin, a close analog of Zorubicin, has demonstrated significant improvements in biodistribution. For instance, studies with Doxorubicin-loaded poly(butyl cyanoacrylate) nanoparticles have shown that the formulation can significantly enhance the drug's circulation half-life. upol.cz Furthermore, the use of specific types of nanoparticles can influence the clearance rate and distribution to organs of the reticuloendothelial system (RES), such as the liver and spleen. upol.cz For example, discoidal, lipid-based nanoparticles known as Lipodisqs, when loaded with Doxorubicin, showed rapid uptake by hepatocytes and excretion into the bile, suggesting a potential for liver-targeted delivery. biorxiv.org
The surface properties and size of nanoparticles are critical factors in determining their biodistribution. For example, smaller nanoparticles may exhibit longer circulation times, while larger ones might be more rapidly cleared by the RES. upol.cz The modification of nanoparticle surfaces with polymers like polyethylene (B3416737) glycol (PEG), a process known as PEGylation, can further shield the nanoparticles from the immune system, extending their presence in the bloodstream and enhancing the potential for tumor accumulation. frontiersin.org
A study on a pH-responsive drug delivery system using in-situ amino-functionalized hollow mesoporous silica nanoparticles for this compound demonstrated a high drug-loading capacity and targeted release in the acidic microenvironment characteristic of tumors. acs.org This intelligent release mechanism ensures that the drug is primarily active at the tumor site, which can significantly enhance its therapeutic index by improving its biodistribution. acs.org
Below is a table summarizing the impact of different nanoparticle systems on the biodistribution of anthracyclines.
| Delivery System | Drug | Key Biodistribution Findings | Reference |
| Poly(butyl cyanoacrylate) Nanoparticles | Doxorubicin | Enhanced circulation half-life and altered tissue distribution, with some formulations showing rapid clearance by the RES. | upol.cz |
| Lipodisq Nanoparticles | Doxorubicin | Rapid uptake by hepatocytes and excretion into bile, suggesting potential for liver targeting. | biorxiv.org |
| Hollow Mesoporous Silica Nanoparticles | Zorubicin HCl | High drug loading and pH-responsive release, indicating potential for tumor-specific accumulation. | acs.org |
| Quantum Dots | Doxorubicin | Altered biodistribution with enhanced circulation half-life. | tandfonline.com |
Overcoming Drug Resistance through Delivery
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of anticancer drugs. nih.gov For anthracyclines like Zorubicin, a primary mechanism of resistance is the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove the drug from the cancer cell, reducing its intracellular concentration and thereby its efficacy. smolecule.com Advanced drug delivery systems offer promising strategies to circumvent these resistance mechanisms.
Nano-delivery systems can overcome MDR through several proposed mechanisms. nih.gov One key strategy is the ability of nanoparticles to bypass the P-gp efflux pumps. nih.gov While free drug molecules that diffuse across the cell membrane are susceptible to being pumped out, nanoparticles are often taken up by cells through endocytosis. frontiersin.org This process internalizes the drug-loaded carrier, releasing the therapeutic agent inside the cell and effectively bypassing the efflux pumps located on the cell membrane. researchgate.net
Liposomal formulations of anthracyclines have been shown to be effective in overcoming MDR. nih.gov For example, some studies suggest that empty liposomes can directly interact with P-gp, competitively inhibiting its function. nih.gov Furthermore, liposomes can modify the fluidity of the plasma membrane, which may lead to increased drug uptake in resistant cells. nih.gov The co-encapsulation of an MDR inhibitor, such as verapamil, along with an anthracycline in a single nanoparticle is another advanced strategy to combat resistance. nih.gov
The design of the delivery system can be tailored to trigger drug release under specific conditions found within the tumor microenvironment or inside cancer cells. For instance, pH-sensitive nanoparticles, like the hollow mesoporous silica nanoparticles developed for Zorubicin, are designed to release their payload in the acidic environment of endosomes and lysosomes after cellular uptake. acs.orgresearchgate.net This ensures a high intracellular drug concentration, which can be sufficient to overcome resistance. acs.org
Moreover, some nanoparticle systems have been shown to down-regulate the expression of proteins involved in drug resistance or up-regulate those involved in apoptosis (programmed cell death). nih.gov Multifunctional nanoparticles can even deliver small interfering RNA (siRNA) along with the chemotherapeutic agent to silence the genes responsible for MDR. nih.gov
The table below outlines various strategies employed by advanced drug delivery systems to overcome drug resistance to anthracyclines.
| Delivery Strategy | Mechanism of Overcoming Resistance | Example Drug(s) | Reference(s) |
| Liposomal Encapsulation | Bypassing P-gp efflux pumps via endocytosis; direct interaction with and inhibition of P-gp. | Doxorubicin, Daunorubicin | nih.govfrontiersin.org |
| Co-encapsulation of Drug and Inhibitor | Simultaneous delivery of the chemotherapeutic agent and an MDR inhibitor to the cancer cell. | Doxorubicin and Verapamil | nih.gov |
| pH-Sensitive Nanoparticles | Triggered drug release in the acidic intracellular compartments, leading to high intracellular drug concentration. | Zorubicin HCl, Doxorubicin | acs.orgresearchgate.net |
| Polymeric Micelles | Internalization via endocytosis and triggered release in endosomes. | Doxorubicin | frontiersin.org |
| Antibody-Drug Conjugates | Targeted delivery to cancer cells, enhancing intracellular drug concentration. | Zorubicin | smolecule.com |
Interaction with Biomolecules
DNA-Drug Interactions
The interaction between zorubicin (B1684493) and DNA is a complex process involving multiple non-covalent and covalent mechanisms. These interactions disrupt the normal structure and function of DNA, interfering with critical cellular processes like replication and transcription. biosynth.com
Zorubicin, like other anthracyclines, functions as a DNA intercalator. biosynth.comncats.io This process involves the insertion of the planar polycyclic aromatic part of the molecule, known as the aglycone or chromophore, between the base pairs of the DNA double helix. nih.govacs.orgscfbio-iitd.res.in The sugar moiety of the drug typically resides in the minor groove of the DNA. nih.govresearchgate.netresearchgate.net
This intercalation preferentially occurs at sites with adjacent GC base pairs. nih.govnih.gov The insertion of the drug molecule forces the DNA helix to unwind and lengthen at the binding site, causing significant structural distortion. nih.gov This unwinding introduces positive supercoiling and torsional stress into the DNA molecule, which can destabilize nucleosomes—the fundamental structural units of chromatin. nih.gov The primary driving forces behind the formation of this stable drug-DNA complex are van der Waals interactions and hydrophobic effects. acs.orgrsc.org
The stability of the zorubicin-DNA complex is further enhanced by the formation of specific hydrogen bonds. nih.gov Studies on the closely related anthracycline, doxorubicin (B1662922), show that it forms hydrogen bonds with guanine (B1146940) bases in the DNA sequence. nih.govnih.gov These bonds help to anchor the drug within the intercalation site. nih.gov
The physical act of intercalation introduces significant torsional stress on the DNA structure. nih.gov The insertion of a single doxorubicin molecule has been shown to relax the natural twist of the DNA double helix by approximately -27 degrees. nih.gov This alteration in DNA topology is a key factor in the drug's mechanism of action, contributing to the disruption of DNA-dependent processes. nih.gov
Beyond simple intercalation, zorubicin can form covalent DNA adducts. This process is often mediated by cellular formaldehyde, which provides a carbon bridge for a covalent linkage between the drug and a guanine base on one strand of the DNA. nih.govnih.gov The adducts primarily form at 5'-GCN-3' sequences. nih.gov While covalently bound to one strand, the drug molecule maintains hydrogen bonds with the opposing strand, creating a structure that functions similarly to an interstrand crosslink, a highly disruptive form of DNA damage. nih.gov A DNA adduct is a segment of DNA that has become bound to a chemical species. wikipedia.org
The electrostatic interaction between the drug and DNA is a critical component of the binding process. DNA is a polyanionic molecule due to its phosphate (B84403) backbone, while anthracyclines like zorubicin are often positively charged at physiological pH. acs.orgscfbio-iitd.res.in This charge difference facilitates an initial electrostatic attraction. mdpi.com
Computational studies on the anthracycline berubicin (B1242145) demonstrate that the protonated, positively charged form of the drug creates a significantly more stable complex with DNA than its neutral counterpart. acs.org The binding of the positively charged drug to the negatively charged DNA results in a partial compensation of charges, which can lead to the release of counterions from the DNA backbone into the surrounding solvent. scfbio-iitd.res.in This electrostatic component is a key driving force for the complexation of protonated anthracyclines with DNA. acs.org
| Feature | Description | Reference |
| DNA Charge | Polyanionic due to phosphate backbone. | scfbio-iitd.res.in |
| Drug Charge | Often positively charged (protonated) at physiological pH. | acs.org |
| Interaction | Electrostatic attraction between the positively charged drug and negatively charged DNA. | acs.orgmdpi.com |
| Stability | The protonated state of the drug forms a more stable complex with DNA. | acs.org |
Hydration plays a crucial role in the thermodynamics of drug-DNA binding. nih.gov Research on the anthracyclines adriamycin (doxorubicin) and daunomycin has revealed that their binding to DNA is accompanied by a net uptake of water molecules into the complex. nih.govnih.gov This phenomenon, known as the water-uptake effect, suggests that water molecules are an integral part of the final complex and contribute to its stability. acs.orgnih.gov The number of water molecules incorporated can vary even between structurally similar anthracyclines, indicating that hydration changes are a specific and important factor in the binding affinity of the drug. nih.gov
Topoisomerase II Binding and Inhibition
A primary mechanism of action for zorubicin is the inhibition of topoisomerase II, a nuclear enzyme essential for managing DNA topology. biosynth.comacs.org Topoisomerase II functions by creating temporary double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. nih.govbiomedpharmajournal.org This action resolves issues like supercoiling and tangling that arise during replication and transcription. nih.gov
Zorubicin and other anthracyclines interfere with this process by binding to both the DNA and the topoisomerase II enzyme, forming a stable ternary drug-DNA-enzyme complex. biosynth.combiomedpharmajournal.org This complex traps the enzyme in its "cleavage complex" state, where the DNA is cut but the subsequent re-ligation step is prevented. nih.govembopress.org The accumulation of these stabilized cleavage complexes results in the formation of permanent, protein-linked DNA double-strand breaks. nih.gov This irreversible DNA damage ultimately prevents DNA replication and RNA synthesis, triggering apoptotic cell death. biosynth.com
| Target | Action of Zorubicin | Consequence |
| Topoisomerase II | Forms a ternary complex with the enzyme and DNA. biomedpharmajournal.org | Prevents re-ligation of DNA strands. biomedpharmajournal.org |
| DNA | Stabilizes the "cleavage complex" state. nih.govembopress.org | Leads to accumulation of permanent double-strand breaks. nih.gov |
| Cellular Processes | Inhibition of DNA replication and RNA synthesis. biosynth.com | Induction of apoptosis. biosynth.com |
Interactions with Other Enzymes (e.g., DNA Polymerase, RNA Polymerase)
Zorubicin HCl, a benzoylhydrazone derivative of daunorubicin (B1662515), exerts its cytotoxic effects primarily through the inhibition of topoisomerase II and intercalation into DNA. smolecule.com Beyond this primary mechanism, its interaction with DNA also leads to the inhibition of other critical enzymes involved in nucleic acid synthesis, namely DNA polymerases and RNA polymerases. medchemexpress.eumedchemexpress.com
While Zorubicin is known to inhibit DNA polymerases, the scientific literature lacks detailed kinetic studies, such as the determination of specific IC50 values against various polymerase subtypes. medchemexpress.eumedchemexpress.com The mechanism is generally understood to be indirect, resulting from substrate (DNA) modification rather than direct competitive or allosteric binding to the enzymes themselves. This contrasts with drugs that are designed to directly target the active site of a polymerase. Research on the closely related anthracycline, doxorubicin, has more extensively characterized this mode of action, showing that the stable drug-DNA complex is a potent barrier to both bacterial and mammalian polymerases. researchgate.net The inhibition of RNA polymerase II, in particular, disrupts the synthesis of messenger RNA (mRNA), leading to a broad downstream suppression of protein synthesis. researchgate.net
Table 1: Summary of Zorubicin HCl Interactions with DNA and RNA Polymerases
| Enzyme Family | Specific Enzyme(s) | Reported Interaction with Zorubicin HCl | General Mechanism for Anthracyclines |
| DNA Polymerases | DNA Polymerase α, β, etc. | Inhibition of activity. medchemexpress.eumedchemexpress.com | DNA intercalation creates a physical barrier to enzyme progression, halting DNA replication. frontiersin.org |
| RNA Polymerases | RNA Polymerase I, II, III | Inhibition of activity (inferred from class effect). | DNA intercalation blocks enzyme translocation along the template, preventing transcription. drugbank.comresearchgate.net |
Interactions with Carrier and Transporter Proteins
The efficacy of intracellularly acting drugs like Zorubicin HCl is significantly influenced by their transport across cellular membranes. A critical family of proteins in this context is the ATP-binding cassette (ABC) transporter superfamily. medtechbcn.com These membrane-bound proteins function as efflux pumps, actively transporting a wide array of substrates, including xenobiotics and therapeutic drugs, out of the cell. nih.gov This process is a major mechanism of multidrug resistance (MDR) in cancer cells.
Anthracyclines, as a class, are well-known substrates for several ABC transporters. nih.gov Zorubicin is reported to be a substrate for P-glycoprotein (P-gp, or ABCB1), one of the most studied MDR-associated proteins. cuni.cz The expression of P-gp in tumor cell membranes can lead to the active efflux of Zorubicin, thereby reducing its intracellular concentration below the threshold required for effective cytotoxicity. nih.gov
In addition to P-gp, other ABC transporters are implicated in anthracycline resistance. Studies involving doxorubicin have demonstrated that overexpression of the Breast Cancer Resistance Protein (BCRP, or ABCG2) also confers resistance. nih.gov Given the structural similarity, it is plausible that Zorubicin also interacts with BCRP and other members of the ABCC (MRP) family, although specific studies are limited. nih.gov The interaction between these transporters and anthracyclines is a critical factor in the development of clinical drug resistance. nih.gov Consequently, the co-administration of P-gp inhibitors has been explored as a strategy to overcome this resistance, although clinical success has been limited by the toxicity and pharmacokinetic interactions of the inhibitors themselves. nih.gov
Table 2: Key Carrier and Transporter Proteins Interacting with Anthracyclines
| Transporter Protein | Gene Name | General Function | Relevance to Zorubicin HCl |
| P-glycoprotein (P-gp) | ABCB1 | ATP-dependent efflux of a broad range of xenobiotics. medtechbcn.com | Recognized substrate; interaction contributes to multidrug resistance. cuni.cz |
| Breast Cancer Resistance Protein (BCRP) | ABCG2 | ATP-dependent efflux pump involved in drug resistance. medtechbcn.com | Likely substrate, based on data from other anthracyclines like doxorubicin. nih.gov |
| Multidrug Resistance-associated Protein 1 (MRP1) | ABCC1 | ATP-dependent efflux of conjugated and unconjugated organic anions. nih.gov | Potential interactor, as it transports other anthracyclines. nih.gov |
Molecular-Level Characterization of Interactions
A detailed understanding of the forces and structural changes that govern a drug's interaction with its biological targets can provide a foundation for rational drug design and improvement. This molecular-level characterization is achieved through a variety of biophysical and computational techniques, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, isothermal titration calorimetry (ITC), and molecular dynamics (MD) simulations. whiterose.ac.ukresearchgate.net
Despite its established use, there is a notable scarcity of publicly available research detailing the molecular-level characterization of Zorubicin HCl's interactions with its biological targets. Searches of the scientific literature did not yield specific studies employing techniques like MD simulations or high-resolution structural biology to analyze Zorubicin's binding to DNA, polymerases, or transporter proteins.
In contrast, extensive molecular-level research exists for its parent compound, doxorubicin. For instance, MD simulations have been used to:
Calculate the free energy changes associated with doxorubicin's intercalation into DNA, revealing the thermodynamic driving forces of this interaction. whiterose.ac.uk
Characterize the specific hydrogen bonds and van der Waals contacts that stabilize the doxorubicin-DNA complex. nih.gov
Investigate the conformational changes induced in DNA upon binding. whiterose.ac.uk
Simulate the interaction of doxorubicin with cell membranes and with the binding pockets of transporter proteins like P-glycoprotein, offering insights into the mechanisms of membrane translocation and efflux. rsc.orgnih.gov
The absence of such detailed studies for Zorubicin represents a significant knowledge gap. While its behavior is often extrapolated from doxorubicin, the unique benzoylhydrazone moiety of Zorubicin may introduce distinct interaction patterns, binding affinities, and kinetic profiles. Future research employing these advanced biophysical and computational methods is necessary to elucidate the specific molecular determinants of Zorubicin's activity and resistance profile.
Table 3: Examples of Molecular-Level Studies on Anthracyclines and Their Potential Application to Zorubicin HCl
| Technique | Application to Other Anthracyclines (e.g., Doxorubicin) | Potential Application to Zorubicin HCl |
| Molecular Dynamics (MD) Simulations | Elucidation of DNA intercalation pathways and binding free energies. whiterose.ac.uknih.gov | To determine the precise binding mode and energetics of Zorubicin-DNA interaction and compare it to doxorubicin. |
| X-ray Crystallography / NMR Spectroscopy | Solving the 3D structure of doxorubicin complexed with DNA oligonucleotides. | To obtain high-resolution structural data of Zorubicin bound to DNA or target proteins. |
| Isothermal Titration Calorimetry (ITC) | Quantifying the thermodynamic parameters (ΔH, ΔS, KD) of doxorubicin binding to DNA. | To precisely measure the binding affinity and thermodynamic profile of Zorubicin's interactions. |
| Computational Docking | Predicting the binding poses of doxorubicin within the substrate-binding pocket of P-glycoprotein. rsc.org | To model the interaction of Zorubicin with ABC transporters and identify key binding residues. |
Metabolism Pathways
Major Metabolic Routes
The primary metabolic transformations of Zorubicin (B1684493) HCl involve reduction of the quinone moiety and the C-13 carbonyl group, as well as cleavage of the glycosidic bond. These routes lead to the formation of metabolites that may have altered biological activity. The three main metabolic pathways are two-electron reduction, one-electron reduction, and deglycosidation. clinpgx.org
A major metabolic pathway for anthracyclines is the two-electron reduction of the C-13 carbonyl group, which results in the formation of a secondary alcohol metabolite. nih.gov This process, also referred to as hydroxylation, creates more polar and water-soluble metabolites. nih.gov For the related compound doxorubicin (B1662922), this leads to the formation of doxorubicinol, its principal metabolite. researchgate.net This transformation is catalyzed by cytosolic NADPH-dependent carbonyl reductases. nih.govnih.gov
Zorubicin can undergo a one-electron reduction of its quinone ring to form a semiquinone radical. nih.govnih.gov This metabolic activation is a key step in the mechanism of action for many anthracyclines. nih.gov The semiquinone radical is an unstable intermediate that can react with molecular oxygen to regenerate the parent quinone, while concurrently producing superoxide (B77818) anion radicals. nih.gov This process, known as redox cycling, leads to the generation of reactive oxygen species (ROS). nih.govnih.gov The formation of semiquinone free radicals from anthracyclines like doxorubicin, daunorubicin (B1662515), and idarubicin (B193468) has been measured in cellular systems. nih.gov This pathway is catalyzed by several oxidoreductases. clinpgx.org
A minor metabolic route for anthracyclines involves the cleavage of the glycosidic bond that links the amino sugar to the aglycone structure. clinpgx.org This process, known as deglycosidation, can be either hydrolytic or reductive. clinpgx.org
Hydrolytic deglycosidation results in the formation of 7-hydroxyaglycones. nih.gov
Reductive deglycosidation leads to the formation of 7-deoxyaglycones. nih.gov
These aglycone metabolites lack cytotoxic activity but are thought to contribute to some of the compound's other biological effects. nih.govresearchgate.net The formation of 7-deoxyaglycones is catalyzed by microsomal oxidoreductases, while cytosolic NADPH-dependent glycosidases are responsible for producing 7-hydroxyaglycones. nih.govresearchgate.net
| Metabolic Route | Description | Resulting Metabolite Type | References |
| Hydroxylation | Two-electron reduction of the C-13 carbonyl group. | Secondary alcohol (e.g., Zorubicinol) | nih.gov |
| Semiquinone Formation | One-electron reduction of the quinone moiety. | Semiquinone free radical | nih.govnih.gov |
| Deglycosidation | Cleavage of the glycosidic bond. | Aglycones (hydroxy- or deoxy-) | clinpgx.orgnih.gov |
Enzymatic Pathways and Catalytic Enzymes
The metabolism of Zorubicin HCl is mediated by a variety of enzymes, primarily oxidoreductases located in different cellular compartments. These enzymes facilitate the reductive bioactivation of the drug.
NADPH-cytochrome P450 reductase (POR) is a key enzyme involved in the one-electron reduction of anthracyclines. nih.govresearchgate.net This microsomal flavoenzyme transfers electrons from NADPH to the anthracycline, leading to the formation of the semiquinone radical. nih.govresearchgate.net Studies with doxorubicin have shown that cDNA-expressed human POR can catalyze its reduction, measured by the rate of NADPH consumption. nih.gov POR has been shown to metabolize doxorubicin to its 7-deoxyaglycone form in vitro. clinpgx.org This enzymatic bioreduction and the subsequent generation of free radicals are considered contributing factors to the compound's biological effects. researchgate.net
NAD(P)H quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is a cytosolic flavoprotein that primarily catalyzes the two-electron reduction of quinones to hydroquinones. nih.gov This action generally avoids the formation of reactive semiquinone intermediates. nih.gov However, NQO1 has also been implicated in the one-electron reduction pathway of doxorubicin, contributing to the formation of the semiquinone radical. clinpgx.org The role of NQO1 in anthracycline metabolism can be complex; while it can act as a detoxifying enzyme, its upregulation in certain cancer cells may contribute to chemoresistance. nih.govspringermedizin.de
| Enzyme | Cellular Location | Metabolic Role | References |
| NADPH-Cytochrome P-450 Reductase (POR) | Microsomal | Catalyzes one-electron reduction to form semiquinone radicals and can form 7-deoxyaglycones. | clinpgx.orgnih.govresearchgate.net |
| NADPH Quinone Oxidoreductase 1 (NQO1) | Cytosolic | Primarily catalyzes two-electron reduction of quinones; also implicated in one-electron reduction to semiquinones. | clinpgx.orgnih.gov |
Xanthine (B1682287) Dehydrogenase (XDH)
Xanthine Dehydrogenase (XDH), and its oxidase form (XO), is an oxidoreductase enzyme implicated in the metabolism of anthracyclines like the parent compound of Zorubicin. clinpgx.orgmdpi.com This enzyme participates in a one-electron reduction of the anthracycline's quinone moiety to form a semiquinone radical. nih.gov This metabolic activation is a critical step in one of the proposed mechanisms of anthracycline cytotoxicity.
Under aerobic conditions, the unstable semiquinone radical rapidly transfers an electron to molecular oxygen, regenerating the parent compound and producing reactive oxygen species (ROS) such as superoxide anions. nih.govnih.gov This redox cycling process can lead to significant oxidative stress within the cell. Under hypoxic conditions, often found in solid tumors, XDH-mediated reduction can lead to the formation of different metabolites, such as the 7-deoxydoxorubicin aglycone, which may moderate the drug's activity. nih.gov Studies on doxorubicin, a closely related anthracycline, have shown that XDH activation leads to a greater rate of oxygen radical formation compared to xanthine oxidase (XO). nih.gov Furthermore, doxorubicin treatment has been observed to increase XO activity in cardiac tissue, suggesting a potential role for this pathway in the cardiotoxic side effects of anthracyclines. nih.gov
Carbonyl Reductases (CBR1, CBR3)
The most significant metabolic pathway for many anthracyclines is the two-electron reduction of the C-13 ketone group in the side chain, a reaction catalyzed primarily by cytosolic enzymes from the carbonyl reductase (CBR) and aldo-keto reductase (AKR) families. clinpgx.orgnih.gov Carbonyl reductase 1 (CBR1) and, to a lesser extent, Carbonyl reductase 3 (CBR3) are key enzymes in this process. clinpgx.orgnih.gov
This reaction converts the parent drug into its C-13 alcohol metabolite. nih.gov For Zorubicin's parent compound, daunorubicin, this metabolite is daunorubicinol. This conversion is significant as the alcohol metabolite is often less effective as an anticancer agent but retains or even enhances cardiotoxic properties. clinpgx.org
CBR1 is considered the major contributor to this metabolic step in the liver, while other enzymes may play a more prominent role in other tissues like the heart. clinpgx.orgleibniz-fli.de The expression and activity of these enzymes exhibit large interindividual variations, which can influence the drug's pharmacokinetic and pharmacodynamic profiles. nih.gov Genetic polymorphisms in the CBR1 and CBR3 genes have been associated with variability in anthracycline disposition and toxicity, affecting the ratio of the alcohol metabolite to the parent drug in patients. nih.govresearchgate.net
| Enzyme Family | Specific Enzyme(s) | Metabolic Reaction | Resulting Product | Significance |
| Oxidoreductases | Xanthine Dehydrogenase (XDH) | One-electron reduction of quinone | Semiquinone radical | Redox cycling, ROS generation, cytotoxicity nih.gov |
| Carbonyl Reductases | CBR1, CBR3 | Two-electron reduction of C-13 ketone | C-13 alcohol metabolite (e.g., Daunorubicinol) | Major metabolic pathway, implicated in cardiotoxicity clinpgx.orgclinpgx.org |
Metabolite Identification and Characterization
The metabolism of Zorubicin, like other anthracyclines, results in several key metabolites that have been identified and characterized. The primary products stem from the major enzymatic pathways.
C-13 Alcohol Metabolite (e.g., Daunorubicinol): This is the most prominent metabolite, formed by the action of carbonyl reductases (CBR1/CBR3) on the C-13 ketone. clinpgx.org This metabolite is readily detected in plasma and tissues following administration and is a key focus of pharmacokinetic studies due to its association with cardiotoxicity. nih.gov
Aglycones: A minor, yet important, metabolic route is deglycosidation, which involves the cleavage of the glycosidic bond that links the daunosamine (B1196630) sugar to the tetracyclic ring structure. nih.gov This process, catalyzed by NADPH-dependent reductases, results in the formation of aglycones (the non-sugar portion of the molecule), such as 7-deoxyaglycones. nih.gov
Novel Intracellular Metabolites: Recent research using advanced techniques like LC-MS/MS has begun to identify novel metabolites within cancer cells themselves. Studies on doxorubicin-resistant cells have revealed unique metabolites not typically found in vivo, suggesting that tumor cells may possess distinct metabolic pathways for anthracyclines that could contribute to drug resistance. frontiersin.orgnih.gov
| Metabolite Class | Parent Reaction | Key Enzymes Involved | Characteristics & Relevance |
| Alcohol Metabolites | C-13 Ketone Reduction | CBR1, CBR3, AKR1A1 | Major metabolite; reduced anticancer activity but contributes to cardiotoxicity. clinpgx.orgclinpgx.org |
| Aglycones | Deglycosidation | NADPH-dependent glycosidases, XDH | Minor pathway; cleavage of the daunosamine sugar. nih.gov |
| Semiquinone Radicals | Quinone Reduction | XDH, NADH Dehydrogenases | Highly reactive intermediate; leads to ROS production. nih.gov |
Intracellular and Subcellular Metabolic Processes (e.g., Mitochondrial Metabolism)
The intracellular and subcellular metabolism of anthracyclines is central to their mechanism of action and toxicity. Mitochondria are a primary target and a key site of metabolic activity for these drugs. nih.govsgul.ac.uk
Upon entering the cell, anthracyclines accumulate in various compartments, including the nucleus, cytosol, and mitochondria. mdpi.com Mitochondria, in particular, are susceptible due to their high content of cardiolipin, a phospholipid in the inner mitochondrial membrane to which anthracyclines bind. mdpi.com
Within the mitochondria, the anthracycline molecule can interact with Complex I of the electron transport chain. clinpgx.org This interaction facilitates the reduction of the drug to its semiquinone radical, which then redox cycles to produce superoxide anions and other ROS. nih.govresearchgate.net This process disrupts normal mitochondrial respiration, impairs ATP synthesis, increases mitochondrial membrane permeability, and can trigger the release of cytochrome c, initiating apoptosis. nih.govnih.gov The sustained production of ROS within this organelle leads to oxidative damage to mitochondrial DNA, proteins, and lipids, contributing significantly to cellular damage, particularly in high-energy-demand tissues like the heart. researchgate.net
Analytical Methodologies for Research
Chromatographic Techniques
Chromatographic techniques are fundamental for separating Zorubicin (B1684493) HCl from other substances, including impurities and degradation products.
High-Performance Liquid Chromatography (HPLC)
A key method for the analysis of Zorubicin HCl involves reversed-phase high-pressure liquid chromatography. Research conducted in the early 1980s established procedures for studying the stability of Zorubicin and other anthracycline antitumor agents. nih.gov These methods were capable of readily separating the drug from its degradation products. nih.gov In these studies, Zorubicin's stability was assessed in various infusion fluids at ambient temperature, demonstrating its stability (defined as retaining 90% of the original concentration) in Normosol-R pH 7.4 fluid for 22 hours. nih.gov The analytical procedures employed internal standards to ensure accuracy. nih.gov
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle sizes in columns to achieve higher resolution, speed, and sensitivity compared to traditional HPLC. However, based on a review of the available scientific literature, specific UPLC methodologies developed exclusively for the analysis of Zorubicin HCl have not been reported.
Spectrophotometric Detection
Spectrophotometric methods are utilized for the quantitative measurement of Zorubicin HCl, often in the context of drug delivery and release studies.
UV/VIS Spectrophotometry
Ultraviolet-visible (UV-vis) spectrophotometry has been employed to measure the amount of Zorubicin HCl released from nanocarrier systems. nih.gov The analysis of the compound, sometimes abbreviated as DNR in research though the study specifies Zorubicin hydrochloride, shows a characteristic UV-vis spectrum with six absorption peaks. nih.gov The absorbance at the maximum absorption wavelength of 233 nm is typically selected for quantitative analysis. nih.gov
Table 1: Characteristic UV-vis Absorption Peaks for Zorubicin HCl
| Peak Number | Wavelength (nm) |
|---|---|
| 1 | 233 |
| 2 | 252 |
| 3 | 288 |
| 4 | 478 |
| 5 | 495 |
| 6 | 530 |
Data sourced from studies on drug release from nanocarriers. nih.gov
These measurements are crucial for determining drug loading and release profiles, particularly in research focused on pH-responsive drug delivery systems. nih.gov
Fluorescence Detection
While fluorescence detection is a common and sensitive technique for related anthracyclines like Doxorubicin (B1662922), specific methodologies detailing the fluorescence excitation and emission spectra for the quantitative analysis of Zorubicin HCl are not extensively documented in the reviewed scientific literature.
Mass Spectrometry-Based Methods
Mass spectrometry (MS) offers high specificity and sensitivity for the identification and quantification of chemical compounds. Its application to Zorubicin HCl has been noted in specialized contexts. A reference book on the interpretation of MS-MS mass spectra mentions Zorubicin, noting its [M+H]+ ion at m/z 646, which fragments to ions with m/z 499 and m/z 130. dokumen.pub This indicates that tandem mass spectrometry (MS-MS) can be used for the structural characterization of the compound. dokumen.pub
Table 2: Mass Spectrometry Data for Zorubicin
| Ion Type | m/z Value | Note |
|---|---|---|
| Protonated Molecule [M+H]⁺ | 646 | Parent ion observed in MS analysis. |
| Fragment Ion 1 | 499 | Resulting from MS-MS fragmentation. |
| Fragment Ion 2 | 130 | Resulting from MS-MS fragmentation. |
Data sourced from a guide on MS-MS spectral interpretation. dokumen.pub
While the potential for analysis is clear, detailed, validated liquid chromatography-mass spectrometry (LC-MS) methods for the routine quantification of Zorubicin HCl in biological matrices or pharmaceutical formulations are not as widely published as for other anthracyclines.
Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) stands as a powerful and highly sensitive technique for the quantification of anthracyclines like Zorubicin HCl, particularly in biological matrices. While specific LC-MS/MS methods for Zorubicin HCl are not extensively documented in publicly available literature, methods developed for the closely related compound Doxorubicin HCl provide a strong foundational methodology.
These methods typically employ a reverse-phase C18 column for chromatographic separation. nih.govresearchgate.netjocpr.com A gradient elution using a mobile phase consisting of an acidic aqueous solution (e.g., 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common. nih.govsysrevpharm.orgnih.gov The total run time is often optimized to be short, typically under 10 minutes. nih.govjocpr.com
For detection, a triple quadrupole mass spectrometer is frequently used. nih.govnih.gov The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.govnih.gov For instance, in the analysis of doxorubicin, the MRM transition is often set at m/z 544.22 > 397.06. nih.govnih.gov A similar approach would be developed for Zorubicin HCl by first determining its specific precursor and product ions. The calibration curves for such methods are typically linear over a specific concentration range, for example, 10–200 ng/mL for doxorubicin in dried blood spots. nih.govnih.gov
Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is the most common ionization source used in the LC-MS/MS analysis of anthracyclines due to its suitability for polar and thermally labile molecules like Zorubicin HCl. googleapis.commdpi-res.comepo.org The ionization is typically performed in the positive ion mode (ESI+), as the basic amino group in the sugar moiety of the anthracycline structure is readily protonated. nih.govresearchgate.netunimi.it
Key parameters for the ESI source are optimized to achieve maximum sensitivity for the analyte. These include the capillary voltage, ion source temperature, and gas flow rates (nebulizer and drying gas). nih.govunimi.itaacrjournals.org For example, in the analysis of doxorubicin, optimized ESI parameters might include a capillary voltage of 3.0 kV and a source temperature of 450-550°C. nih.govunimi.it Such optimization would be a critical step in developing a robust method for Zorubicin HCl.
Sample Preparation Techniques
Effective sample preparation is critical to remove interfering substances from the matrix (e.g., plasma, tissue) and to concentrate the analyte before LC-MS/MS analysis. The most common techniques for anthracyclines are protein precipitation and solid-phase extraction. tiaft.orgnih.gov
Protein Precipitation (PPT) is a straightforward and rapid method often used for biological samples. nih.govsysrevpharm.org It involves adding an organic solvent, such as methanol (B129727) or acetonitrile, to the sample to denature and precipitate proteins. sysrevpharm.orgtiaft.org After centrifugation, the clear supernatant containing the analyte is collected for analysis. One study on doxorubicin analysis in dried blood spots utilized protein precipitation with water and methanol, followed by vortexing, sonication, and centrifugation. nih.gov
Solid-Phase Extraction (SPE) is a more selective technique that can provide cleaner extracts and higher analyte concentration. aacrjournals.orgnih.gov It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. For doxorubicin analysis from plasma, one method used Waters Oasis HLB (hydrophilic-lipophilic balanced) SPE cartridges. aacrjournals.org The sample was loaded, washed, and the analyte was eluted, evaporated to dryness, and reconstituted in the mobile phase. aacrjournals.org
Table 1: Comparison of Sample Preparation Techniques for Anthracycline Analysis
Technique Principle Common Solvents/Sorbents Advantages Disadvantages Reference Protein Precipitation (PPT) Precipitation of proteins using an organic solvent. Methanol, Acetonitrile. Fast, simple, inexpensive. Less clean extracts, potential for matrix effects and ion suppression. [5, 8, 14] Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. Hydrophilic-Lipophilic Balanced (HLB) cartridges. High recovery, clean extracts, reduces matrix effects, allows for analyte concentration. More time-consuming and expensive than PPT, requires method development. [13, 27]
Method Validation Parameters
To ensure that an analytical method is reliable, accurate, and reproducible, it must be validated according to guidelines from regulatory bodies like the International Council on Harmonisation (ICH). ufrgs.brresearchgate.net Key validation parameters include specificity, linearity, precision, accuracy, limit of quantification (LLOQ), and limit of detection (LOD). researchgate.netijpcbs.com
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. ufrgs.brijates.com In chromatography, this is demonstrated by the absence of interfering peaks at the retention time of the analyte. ufrgs.br
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ufrgs.brijates.com It is typically evaluated by a linear regression analysis of the calibration curve, with a correlation coefficient (r) or coefficient of determination (r²) close to 1.0 being desirable. ufrgs.brijates.com
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements. jocpr.comijates.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, spiking a blank matrix with a known concentration of the analyte. researchgate.netijates.com
Limit of Detection (LOD) and Limit of Quantification (LLOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijpcbs.comijates.com The LLOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govijpcbs.com For doxorubicin, LLOQ values have been reported in the range of 0.5 to 10 ng/mL in biological fluids. nih.govsysrevpharm.orgnih.gov
Table 2: Typical Validation Parameters for Analytical Methods of Doxorubicin HCl
Parameter Typical Acceptance Criteria Example Finding (Doxorubicin HCl) Reference Specificity No interference from excipients or degradation products at the analyte's retention time. Peak purity index > 0.9998, demonstrating no co-eluting peaks. nih.gov Linearity (r²) r² ≥ 0.99 Linear range of 40-140 μg/mL with r² = 0.9989. nih.gov Precision (%RSD) Intra-day & Inter-day %RSD < 2% (for drug substance) or < 15% (for bioanalysis). Intra-day and inter-day assay RSD < 1%. nih.gov Accuracy (% Recovery) Typically 98-102% (for drug substance) or 85-115% (for bioanalysis). Recovery values between 100.7% and 102.6%. nih.gov LLOQ Analyte response is identifiable, discrete, and reproducible with precision and accuracy within acceptance limits (e.g., ±20%). 10 ng/mL in dried blood spot; 1.0 ng/mL in plasma. [5, 14] LOD Signal-to-noise ratio ≥ 3. 0.35 µg/ml. nih.gov
Stability Indicating Methods and Degradation Kinetics
A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. jocpr.comufrgs.br Such methods are essential for assessing the stability of a drug substance like Zorubicin HCl.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and to establish the intrinsic stability of a molecule. jocpr.comnih.gov This involves subjecting the drug to harsh conditions, including acid and base hydrolysis, oxidation, heat, and light. jocpr.comnih.gov
Studies on the related compound doxorubicin have shown it is susceptible to degradation under several stress conditions:
Acid and Base Hydrolysis: Doxorubicin degrades in both acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions, particularly when heated. jocpr.comnih.gov It is reported to be extremely unstable to alkaline hydrolysis even at room temperature. nih.govresearchgate.net
Oxidative Degradation: Degradation occurs when exposed to oxidizing agents like hydrogen peroxide (e.g., 3% H₂O₂). jocpr.comnih.gov
Thermal and Photolytic Degradation: While some studies report doxorubicin to be stable under heat (70°C) and UV light (254 nm) for 24 hours jocpr.com, others show degradation when exposed to heat (80°C) and UVC radiation over longer periods. ufrgs.br
Zorubicin, as a derivative of daunorubicin (B1662515), has also been studied for its stability in various infusion fluids and compared to doxorubicin. researchgate.net
Table 3: Summary of Forced Degradation Conditions for Doxorubicin HCl
Stress Condition Reagent/Condition Duration/Temperature Observation Reference Acid Hydrolysis 0.1 M HCl 8 hours at 80°C Degraded to a single product. sysrevpharm.org Base Hydrolysis 0.1 M NaOH 24 hours Significant degradation observed. researchgate.net Oxidative 3% H₂O₂ 24 hours at RT Degraded to four products. sysrevpharm.org Thermal Solid state 30 days at 50°C No impurity noted. sysrevpharm.org Photolytic UVC radiation 24 hours ~23% degradation. nih.gov
Influence of Environmental Factors
The stability of anthracyclines like Zorubicin HCl is significantly influenced by environmental factors such as pH, temperature, and concentration.
pH: The pH of the solution is a critical factor. Studies on doxorubicin show that it is most stable in acidic conditions (e.g., pH 4) and its degradation rate increases significantly as the pH becomes neutral or alkaline. researchgate.netnih.gov At pH 7.4, a 5% decline in doxorubicin concentration was observed within 3 hours, whereas it was essentially constant at pH 4.8 for up to 12 hours. nih.gov
Temperature: Higher temperatures accelerate the degradation process. researchgate.netnih.gov For doxorubicin, storing solutions at lower temperatures (e.g., 4°C) provides optimum shelf-life conditions. researchgate.net The degradation kinetics of doxorubicin have been shown to follow a first-order reaction, and the rate constants increase with temperature. researchgate.netnih.gov
Concentration: The concentration of the drug in solution can also affect its stability. For doxorubicin at pH 7.4, decomposition rates were found to increase with the drug concentration. researchgate.net However, another study found no statistically significant differences in degradation rate constants at different concentrations at pH 7.4. nih.gov
One study specifically noted that Zorubicin showed stability in Normosol-R, a solution with a pH of 7.4, for 22 hours at ambient temperature. researchgate.net
Table 4: Influence of Environmental Factors on Doxorubicin Stability
Factor Condition Effect on Stability Reference pH Acidic (e.g., pH 4.0-4.8) More stable. [11, 23] Neutral to Alkaline (e.g., pH 7.4) Less stable, degradation rate increases. [11, 23] Temperature Low (e.g., 4°C) More stable, optimal for storage. researchgate.net High (e.g., 37°C) Less stable, accelerates degradation. [11, 23] Concentration 50–500 μg/ml Decomposition rates may increase with concentration at neutral pH. researchgate.net
Computational Chemistry and in Silico Studies
Molecular Modeling and Simulation (e.g., Molecular Dynamics)
Molecular modeling and simulation are powerful computational tools that allow researchers to study the behavior of molecules and biological systems at an atomic level. arxiv.org Molecular Dynamics (MD) simulations, in particular, provide a way to observe the time-dependent behavior of a molecular system, offering insights into conformational changes, binding events, and the influence of the surrounding environment. arxiv.orgnih.govresearchgate.net
While extensive MD simulations have been performed on related anthracyclines like doxorubicin (B1662922) to study its interaction with lipid membranes and nanocarriers, arxiv.orgnih.govresearchgate.net specific molecular dynamics studies focusing exclusively on Zorubicin (B1684493) HCl are not extensively documented in the reviewed scientific literature. Such studies would be invaluable for understanding its unique interaction with biological membranes and potential drug delivery systems.
Quantum Chemistry Calculations (e.g., DFT, B3LYP)
Quantum chemistry calculations provide a detailed understanding of the electronic structure of molecules, which is fundamental to their reactivity and interaction with biological targets. substack.com Methods like Density Functional Theory (DFT) are used to investigate molecular properties, and the results of these calculations can be invaluable for understanding the chemical behavior of a drug molecule. mdpi.com
For related compounds such as doxorubicin, quantum calculations have been used to analyze its structure and electronic properties. researchgate.net However, specific quantum chemical calculations, such as those employing DFT with functionals like B3LYP, dedicated to Zorubicin HCl are not prominently available in the current body of scientific literature. These calculations would be instrumental in elucidating the electronic characteristics that govern its therapeutic action.
Computer-Aided Drug Discovery and Design (CADDD)
Computer-Aided Drug Design (CADD) encompasses a range of computational methods that are used to accelerate the drug discovery process. deanfrancispress.comnih.govelsevierpure.comnih.govpharmaceuticaljournal.in CADD can be broadly categorized into ligand-based and structure-based approaches. nih.gov
Ligand-Based Drug Design (LBDD)
Ligand-Based Drug Design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. nih.govnih.gov This approach relies on the knowledge of molecules that are known to interact with the target to develop a model that predicts the activity of new compounds. nih.govmdpi.comresearchgate.net Techniques used in LBDD include quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling. nih.govnih.gov Specific LBDD studies focusing on the design of novel Zorubicin HCl analogs are not widely reported.
Structure-Based Drug Design (SBDD)
Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of the biological target. nih.gov This information is used to design molecules that can bind to the target with high affinity and selectivity. nih.gov Molecular docking is a key technique in SBDD. nih.gov While SBDD has been applied to design analogs of other anthracyclines, biomedpharmajournal.org dedicated SBDD efforts for Zorubicin HCl have not been extensively published.
Molecular Docking for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.orgnih.govnih.govspringernature.com It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target. semanticscholar.orgnih.govresearchgate.netnih.govnih.gov
Virtual Screening Techniques
Virtual screening is a computational method used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.netnih.govnih.govmdpi.commdpi.com This can be done using either ligand-based or structure-based approaches. researchgate.netmdpi.com
Machine Learning Applications in Drug Design
The integration of computational power and sophisticated algorithms has propelled drug discovery into a new era, with machine learning (ML) emerging as a important tool. harvard.edunih.govresearchgate.net While specific ML studies on Zorubicin HCl are not extensively documented in publicly available literature, the principles and applications can be effectively illustrated through research on the closely related anthracycline, doxorubicin, and the broader field of anticancer drug design. ML models are increasingly being used to predict various aspects of a drug's behavior, from its interaction with biological targets to its pharmacokinetic profile, thereby accelerating the identification and optimization of new therapeutic agents. harvard.edunih.gov
The general workflow for applying machine learning in drug design involves several key stages. Initially, a large dataset of molecules with known properties is compiled. This data is then used to train an ML model to recognize the relationships between molecular features and a specific outcome, such as anticancer activity or toxicity. Once trained, the model can be used to predict the properties of new, untested molecules, enabling researchers to prioritize the most promising candidates for synthesis and experimental testing. harvard.eduresearchgate.net
A significant application of machine learning in the context of anthracyclines is the prediction of cardiotoxicity, a known side effect of this class of drugs. For instance, a study utilized a random forest algorithm, a type of machine learning model, to develop a prediction model for anthracycline cardiotoxicity in pediatric cancer survivors. This model integrated both clinical and genetic factors to identify at-risk individuals with high specificity and good sensitivity. jacc.org Such models hold the potential to guide personalized medicine approaches, where treatment strategies could be tailored to minimize adverse effects.
Another key area where machine learning is making an impact is in the de novo design of novel drug candidates. Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn the underlying patterns in the chemical space of known anticancer agents and generate new molecular structures with desired properties. harvard.edunih.gov These generated molecules can then be computationally screened for their predicted activity and toxicity before being synthesized, significantly reducing the time and cost associated with traditional drug discovery methods. nih.gov
Furthermore, machine learning can be applied to optimize the delivery of existing drugs. For example, in silico studies have been used to design and evaluate doxorubicin hybrids with potentially improved anticancer activity and reduced toxicity. ijpsi.org These studies often involve predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which are crucial for determining the clinical viability of a drug candidate. ijpsi.org
The table below summarizes the application of various machine learning models in the context of anticancer drug design, drawing on examples from related anthracyclines and the broader field.
| Machine Learning Model | Application in Drug Design | Example from Related Research |
| Random Forest | Predicting cardiotoxicity of anthracyclines | A model combining clinical and genetic factors to predict cardiotoxicity in pediatric cancer survivors showed high specificity and good sensitivity. jacc.org |
| Support Vector Machines (SVM) | Quantitative Structure-Activity Relationship (QSAR) studies to predict anticancer activity | Used in combination with other methods to analyze and predict the efficacy of doxorubicin derivatives. |
| Generative Adversarial Networks (GANs) | De novo design of novel anticancer compounds | Capable of generating novel molecular structures with desired pharmacological properties. nih.gov |
| Variational Autoencoders (VAEs) | Generation of new molecules with specific anticancer properties | Used to explore the chemical space and design novel compounds with potential anticancer activity. nih.gov |
| Deep Neural Networks (DNNs) | Predicting drug-target interactions and ADMET properties | Applied to predict the pharmacokinetic profiles and potential toxicity of new drug candidates. ijpsi.org |
While the direct application of these sophisticated computational techniques to Zorubicin HCl is yet to be widely published, the successful application of machine learning in the design and analysis of other anthracyclines like doxorubicin provides a strong rationale for its future use with Zorubicin HCl. These in silico approaches offer a powerful avenue to explore chemical space, predict biological activities, and ultimately design safer and more effective anticancer therapies.
Future Research Directions and Translational Perspectives
Novel Analogues and Mechanism-Based Drug Design
The development of novel analogues is a cornerstone of future research for the anthracycline class, including Zorubicin (B1684493). The primary goals of mechanism-based drug design are to create derivatives with an improved therapeutic index—maximizing anticancer activity while minimizing off-target effects.
Research into anthracycline analogues has shown that modifications to the chemical scaffold can profoundly alter biological activity. biomedpharmajournal.org For instance, recent studies on doxorubicin (B1662922) analogues have focused on the 3' position of the amino sugar, revealing that bulky tertiary amines at this position can enhance chromatin damage, a key anticancer mechanism. universiteitleiden.nl Conversely, the absence of the amine group at this position can lead to effective DNA damage without the associated chromatin effects. universiteitleiden.nl This suggests a promising avenue for Zorubicin: synthesizing and evaluating a library of analogues with systematic modifications to its side chains to uncouple therapeutic effects from toxicity.
A significant breakthrough in analogue design is the development of molecules capable of overcoming specific physiological barriers. Berubicin (B1242145), a novel anthracycline, is notable for its ability to cross the blood-brain barrier, making it effective against brain tumors where drugs like doxorubicin fail. acs.org This was achieved by modifying the drug's structure to be more hydrophobic. acs.org Future research on Zorubicin could explore similar structural modifications to enhance its penetration into sanctuary sites. The design of such analogues involves a careful balance of properties, as increased hydrophobicity may need to be managed, potentially through co-administration with drug delivery vehicles like cyclodextrins. acs.org
The overarching goal is to apply these principles to Zorubicin, creating next-generation molecules designed for specific cancer types or to overcome known limitations of first-generation anthracyclines. biomedpharmajournal.org
Advanced Delivery System Optimization
Optimizing the delivery of Zorubicin HCl to tumor tissues is a critical translational goal. Advanced drug delivery systems aim to increase drug concentration at the tumor site, prolong circulation time, and reduce exposure to healthy tissues. dovepress.com The extensive research on doxorubicin delivery provides a clear roadmap for future Zorubicin formulations. nih.govnih.gov
Various nanocarrier platforms have been developed that could be adapted for Zorubicin:
Liposomes : These are lipid-based vesicles that can encapsulate hydrophilic drugs like Zorubicin HCl. nih.gov Pegylated liposomes (coated with polyethylene (B3416737) glycol or PEG) are designed to evade the immune system, leading to longer circulation times and accumulation in tumors through the enhanced permeability and retention (EPR) effect. uspharmacist.com
Polymeric Micelles (PMs) : These self-assembling nanostructures have a hydrophobic core and a hydrophilic shell. nih.gov Their small size (10-100 nm) allows for efficient penetration into poorly vascularized tumors. nih.gov
Stimuli-Responsive Systems : These advanced systems are engineered to release their payload in response to specific triggers within the tumor microenvironment, such as lower pH or higher concentrations of certain enzymes or redox molecules like glutathione (B108866) (GSH). mdpi.com For example, pH-sensitive liposomes or nanoparticles can be designed to become unstable and release the drug in the acidic environment characteristic of tumors. nih.govmdpi.com Redox-responsive systems can release the drug upon entering the cytoplasm of cancer cells, which has a high GSH concentration. mdpi.com
Hydrogels : Injectable, biodegradable hydrogels can transform from a liquid to a gel at body temperature, creating a localized drug depot for sustained release directly within a tumor. nih.gov
The table below summarizes potential delivery systems for Zorubicin based on platforms developed for analogous compounds.
| Delivery System | Core Technology | Primary Advantage(s) | Potential Application for Zorubicin |
| Liposomes (Pegylated) | Lipid bilayer vesicle with PEG coating | Prolonged circulation, passive tumor targeting (EPR effect), reduced systemic toxicity. nih.govuspharmacist.com | Systemic administration for solid tumors, reducing cardiotoxicity. |
| Polymeric Micelles | Self-assembled amphiphilic block copolymers | Small particle size for enhanced tumor penetration, can carry hydrophobic drugs. nih.gov | Delivery to poorly vascularized tumors. |
| pH-Responsive Nanoparticles | Polymers or lipids that change conformation in acidic environments | Triggered drug release specifically within the acidic tumor microenvironment. mdpi.com | Targeted intracellular delivery, minimizing premature drug release. |
| Redox-Responsive Nanocarriers | Systems with bonds (e.g., disulfide) cleaved by high GSH levels | Drug release triggered by the high glutathione (GSH) concentration inside cancer cells. mdpi.com | Enhanced cytoplasmic drug delivery and improved therapeutic effect. mdpi.com |
| Injectable Hydrogels | Temperature-sensitive polymers that form a gel at body temperature | Localized, sustained drug release for treating solid tumors via intratumoral injection. nih.gov | Direct, long-term treatment of accessible solid tumors. |
Future work will involve loading Zorubicin HCl into these systems and evaluating their stability, release kinetics, and in vivo efficacy and biodistribution.
Overcoming Complex Resistance Mechanisms
The development of drug resistance is a major obstacle in cancer therapy and a significant challenge for anthracyclines. uniroma1.it Cancer cells can develop resistance through numerous mechanisms, including the overexpression of drug efflux pumps, alterations in drug targets, and enhanced DNA repair capabilities. acs.orgnih.gov
A primary mechanism of resistance to anthracyclines is the action of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cancer cell, reducing their intracellular concentration and effectiveness. nih.govnih.gov Future strategies for Zorubicin must address this challenge. One approach is the co-administration of Zorubicin with inhibitors of these efflux pumps. nih.gov Another promising strategy is the use of nanoparticle-based delivery systems, which can enter cells via endocytosis, a pathway that bypasses the efflux pumps located on the cell membrane. nih.govnih.gov
Recent research has also identified novel genes associated with anthracycline resistance that are independent of ABC transporters. A 2021 study identified several genes whose overexpression in cell lines conferred resistance specifically to anthracyclines like doxorubicin and daunorubicin (B1662515). mdpi.com This provides a new set of potential therapeutic targets for overcoming Zorubicin resistance.
The table below details these novel resistance genes and compounds identified through in silico screening that could potentially restore drug sensitivity.
| Gene Target | Function of Gene Product | Potential Inhibitor (Repurposed Drug) | Rationale for Use with Zorubicin |
| HMOX1 | Heme Oxygenase 1 | Conivaptan (B1669423), Bexarotene | Overexpression confers anthracycline resistance; inhibitors were shown to re-sensitize resistant cells to doxorubicin. mdpi.com |
| PRKCA | Protein Kinase C Alpha | Conivaptan, Desloratadine | Overexpression confers anthracycline resistance; inhibitors showed strong binding affinity and ability to re-sensitize cells. mdpi.com |
| NEIL2 | Nei Like DNA Glycosylase 2 | (Not specified in study) | Overexpression led to increased resistance to doxorubicin and daunorubicin. mdpi.com |
Translational research should focus on validating these resistance mechanisms in Zorubicin-treated models and exploring the clinical potential of combination therapies with inhibitors like conivaptan to reverse resistance. mdpi.com Furthermore, strategies like inhibiting autophagy, which can be a resistance mechanism to some therapies, using agents such as zoledronic acid, may also restore sensitivity to Zorubicin in certain contexts. nih.gov
Integration of Multi-Omics Data in Research
The future of cancer therapy research lies in a deeply personalized approach, driven by the integration of large-scale biological data, known as multi-omics. mdpi.com This approach combines data from different molecular levels—such as genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites)—to build a comprehensive, system-level understanding of a disease and a patient's response to treatment. nih.govnih.gov
For Zorubicin HCl, the application of multi-omics represents a powerful tool to advance its development and clinical use. Integrated analyses can help achieve several key objectives:
Discovering Predictive Biomarkers : By analyzing the multi-omic profiles of tumors from patients treated with Zorubicin, researchers can identify molecular signatures that correlate with a positive response or with resistance. nih.gov This would allow for the selection of patients most likely to benefit from the therapy, improving outcomes and avoiding unnecessary treatment for others.
Elucidating Mechanisms of Action and Resistance : A multi-omics approach can provide an unbiased, holistic view of the cellular pathways perturbed by Zorubicin. nih.gov This can uncover previously unknown mechanisms of action and reveal novel ways in which cancer cells evade the drug's effects, providing new targets for combination therapies. mdpi.com
Improving Cancer Subtyping : Cancers that appear similar histologically can be vastly different at the molecular level. Integrating genomic, transcriptomic, and proteomic data can lead to a more refined classification of tumors, potentially identifying specific subtypes that are uniquely sensitive to Zorubicin. nih.gov
The process involves generating multi-omics data from preclinical models (cell lines, organoids) and clinical samples, followed by sophisticated computational and statistical analysis to integrate these diverse datasets. researchgate.netfrontiersin.org The ultimate goal is to translate these complex data into actionable clinical strategies, moving Zorubicin therapy from a one-size-fits-all model to a precision medicine paradigm. nih.gov
Q & A
Q. What experimental controls are essential when investigating Zorubicin HCl's off-target effects on cytochrome P450 enzymes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
